Product packaging for 4-Hydroxymethyl-2-acetyl-pyridine(Cat. No.:CAS No. 1163254-08-7)

4-Hydroxymethyl-2-acetyl-pyridine

Cat. No.: B3064520
CAS No.: 1163254-08-7
M. Wt: 151.16 g/mol
InChI Key: QRFIJANXCJGCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxymethyl-2-acetyl-pyridine (CAS 1163254-08-7) is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.165 g/mol . Its structure features both a hydroxymethyl and an acetyl functional group on a pyridine ring, a privileged scaffold in medicinal chemistry known for its significant clinical diversity . This specific arrangement of functional groups makes it a valuable bifunctional building block for pharmaceutical research and development. Pyridine derivatives are extensively investigated for their wide range of biological activities. Research into analogous compounds has demonstrated potent antibacterial and antifungal properties, with some pyridine-based molecules showing efficacy against clinically isolated Gram-negative microbes such as Staphylococcus aureus and Salmonella typhi . Furthermore, the pyridine ring is a key component in many anticancer agents; for instance, trans-platinum(II) complexes with substituted pyridine ligands have shown promising cytotoxic profiles and unique mechanisms of action, including the induction of apoptosis and down-regulation of DNA-repair enzymes . The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, such as esterification or etherification, while the acetyl group can serve as a site for condensation reactions. This versatility allows researchers to synthesize a diverse array of derivatives, including complex molecules like imidazo[1,2-a]pyridines, which are emerging targets for cancer therapy . As such, this compound serves as a critical intermediate in the design and synthesis of novel therapeutic candidates targeting infectious diseases, cancer, and other conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B3064520 4-Hydroxymethyl-2-acetyl-pyridine CAS No. 1163254-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(hydroxymethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(11)8-4-7(5-10)2-3-9-8/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFIJANXCJGCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609126
Record name 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163254-08-7
Record name 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxymethyl-2-acetyl-pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug design due to the prevalence of pyridine scaffolds in pharmaceuticals. This document provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential biological significance of this compound. Given the limited availability of direct experimental data in public literature, this guide consolidates information from related pyridine compounds to offer a foundational understanding for researchers.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous approved pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and antitumor effects. The specific substitution pattern of functional groups on the pyridine ring is critical in determining the molecule's pharmacological profile. This compound (CAS 1163254-08-7) incorporates a hydroxymethyl group and an acetyl group, functionalities that can participate in hydrogen bonding and act as pharmacophores, making it a compound of significant interest for further investigation and as a building block in the synthesis of more complex molecules.

Proposed Synthesis of this compound

A feasible starting material is 2-acetyl-4-methylpyridine. The synthesis could proceed via the following conceptual steps:

  • Protection of the Acetyl Group: The ketone in 2-acetyl-4-methylpyridine is protected to prevent its reaction in subsequent steps. A common method is the formation of a cyclic acetal using ethylene glycol.

  • Radical Bromination: The methyl group at the 4-position is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS).

  • Nucleophilic Substitution: The bromomethyl group is then converted to a hydroxymethyl group. This can be achieved via a substitution reaction, for example, by reacting with an acetate source followed by hydrolysis, or directly with a hydroxide source under controlled conditions.

  • Deprotection of the Acetyl Group: The protecting group on the acetyl function is removed, typically by acidic hydrolysis, to yield the final product, this compound.

Proposed Synthetic Workflow Diagram

G Proposed Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydroxylation cluster_step4 Step 4: Deprotection start 2-Acetyl-4-methylpyridine step1_reagent Ethylene Glycol, p-TsOH step1_product Protected Ketone Intermediate step1_reagent->step1_product step2_reagent NBS, AIBN step2_product Bromomethyl Intermediate step2_reagent->step2_product step3_reagent 1. NaOAc 2. NaOH(aq) step3_product Protected Final Product step3_reagent->step3_product step4_reagent Aqueous HCl end This compound step4_reagent->end

Caption: A proposed four-step synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard organic chemistry procedures for analogous transformations. They should be optimized and validated experimentally.

Protocol 3.1: Protection of 2-Acetyl-4-methylpyridine

  • To a solution of 2-acetyl-4-methylpyridine (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Protocol 3.2: Bromination of the Protected Intermediate

  • Dissolve the protected intermediate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.02 eq).

  • Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off the succinimide, and wash the filtrate with water.

  • Dry the organic layer and concentrate to yield the crude bromomethyl intermediate, which can be purified by column chromatography.

Protocol 3.3: Synthesis of the Protected Hydroxymethyl Intermediate

  • Dissolve the bromomethyl intermediate (1.0 eq) in a solvent like dimethylformamide (DMF).

  • Add sodium acetate (1.5 eq) and heat the mixture.

  • After the formation of the acetate ester (monitored by TLC), add aqueous sodium hydroxide solution to hydrolyze the ester.

  • Extract the product with a suitable organic solvent, wash with water, and dry the organic phase.

  • Purify the product by column chromatography.

Protocol 3.4: Deprotection to Yield this compound

  • Dissolve the protected hydroxymethyl intermediate in a mixture of acetone and aqueous hydrochloric acid (e.g., 2M HCl).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

Directly measured experimental data for this compound is scarce. The following tables provide data for the parent compound and related precursors for reference and comparison.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 1163254-08-7 C₈H₉NO₂ 151.16 N/A N/A
2-Acetylpyridine1122-62-9C₇H₇NO121.148 - 10[1]188 - 189[1]
4-(Hydroxymethyl)pyridine586-95-8C₆H₇NO109.1357 - 60258
2-Acetyl-4-methylpyridine59576-26-0C₈H₉NO135.1630 - 34[2]N/A

N/A: Data not available in searched literature.

Table 2: Spectroscopic Data of Related Pyridine Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-Acetylpyridine 8.67 (d, 1H), 8.03 (d, 1H), 7.82 (t, 1H), 7.44 (m, 1H), 2.72 (s, 3H)200.2, 153.5, 148.9, 136.8, 125.4, 121.6, 25.91700 (C=O), 1580, 1430 (Aromatic C=C)
4-(Hydroxymethyl)pyridine 8.54 (d, 2H), 7.32 (d, 2H), 4.75 (s, 2H), 2.5 (br s, 1H, OH)150.0, 149.8, 121.1, 63.53150 (O-H), 1605, 1420 (Aromatic C=C)
2-Acetyl-4-methylpyridine 8.54 (d, 1H), 7.88 (s, 1H), 7.28 (d, 1H), 2.72 (s, 3H), 2.43 (s, 3H)N/AN/A

Note: The presented spectroscopic data is for related compounds and should be used for comparative purposes only.

Biological Activity and Applications

While no specific biological studies have been published for this compound, the pyridine scaffold is a well-established pharmacophore. Pyridine derivatives are known to exhibit a broad spectrum of biological activities.

  • Antitumor Activity: Many pyridine-containing compounds and their metal complexes have shown the ability to interact with DNA and exhibit antitumor properties.

  • Antimicrobial and Antiviral Activity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. This has led to the development of pyridine-based antibacterial, antifungal, and antiviral agents.

  • Enzyme Inhibition: Substituted pyridines can be designed to fit into the active sites of enzymes, acting as inhibitors. The functional groups on this compound could be tailored for specific enzyme targets.

The presence of both a hydrogen bond donor (-OH) and acceptor (C=O and pyridine nitrogen) suggests that this compound could be a versatile ligand for various biological targets.

Characterization and Evaluation Workflow

For a newly synthesized compound like this compound, a standard workflow for characterization and preliminary biological evaluation would be as follows:

G General Workflow for Compound Characterization and Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_development Further Development synthesis Proposed Synthesis purification Column Chromatography / Recrystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir purity HPLC / Elemental Analysis purification->purity screening Initial Biological Screening (e.g., cytotoxicity, antimicrobial) purity->screening hit_validation Hit Validation & Dose-Response screening->hit_validation mechanism Mechanism of Action Studies hit_validation->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A standard workflow for the characterization and biological screening of a novel compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential applications in drug discovery and materials science. While direct experimental data is limited, this guide provides a plausible synthetic route and a framework for its characterization based on the established chemistry of related pyridine compounds. Further research is warranted to synthesize this compound, fully characterize its properties, and explore its biological activities. The information presented herein serves as a valuable starting point for researchers interested in this and similar pyridine derivatives.

References

An In-Depth Technical Guide to 4-Hydroxymethyl-2-acetyl-pyridine (CAS 88995-32-8): A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 4-Hydroxymethyl-2-acetyl-pyridine (CAS 88995-32-8) is scarce in publicly available scientific literature. This guide provides a predictive overview based on the known properties and reactivities of structurally related compounds, namely acetylpyridines and hydroxymethylpyridines. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this molecule, guiding potential synthesis, characterization, and biological evaluation.

Physicochemical and Spectral Properties (Predicted)

The physicochemical properties of this compound can be estimated based on its constituent functional groups. The pyridine ring imparts aromaticity and a basic character. The acetyl group is an electron-withdrawing group that can participate in various chemical reactions, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential biological interactions.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C8H9NO2Based on chemical structure
Molecular Weight 151.16 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureBased on related substituted pyridines
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and moderately soluble in water.The hydroxymethyl group and the nitrogen atom in the pyridine ring would contribute to water solubility.
Boiling Point > 200 °CExtrapolated from similar substituted pyridines.
Melting Point Likely in the range of 50-100 °CBased on related substituted pyridines.
pKa Estimated to be around 3-5The pyridine nitrogen is basic, but the acetyl group is electron-withdrawing, reducing the basicity compared to pyridine itself.

Predicted Spectral Data:

SpectroscopyPredicted Key Features
1H NMR - Aromatic protons on the pyridine ring (3H). - Singlet for the acetyl methyl group (3H). - Singlet for the hydroxymethyl protons (2H). - A broad singlet for the hydroxyl proton, exchangeable with D2O.
13C NMR - Carbonyl carbon of the acetyl group (~190-200 ppm). - Carbons of the pyridine ring. - Methyl carbon of the acetyl group. - Carbon of the hydroxymethyl group.
IR Spectroscopy - O-H stretching band from the hydroxyl group (~3200-3600 cm-1). - C=O stretching band from the acetyl group (~1680-1700 cm-1). - C=N and C=C stretching bands from the pyridine ring.
Mass Spectrometry - Molecular ion peak (M+) at m/z = 151.

Proposed Synthesis and Experimental Protocols

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetyl or hydroxymethyl group, starting from a more readily available substituted pyridine.

G This compound This compound 4-(Hydroxymethyl)pyridine-2-carboxylic acid 4-(Hydroxymethyl)pyridine-2-carboxylic acid This compound->4-(Hydroxymethyl)pyridine-2-carboxylic acid Acetylation 4-Methyl-2-cyanopyridine 4-Methyl-2-cyanopyridine 4-(Hydroxymethyl)pyridine-2-carboxylic acid->4-Methyl-2-cyanopyridine Hydrolysis & Oxidation G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final Product Formation 4-Methyl-2-cyanopyridine 4-Methyl-2-cyanopyridine 4-Carboxy-2-cyanopyridine 4-Carboxy-2-cyanopyridine 4-Methyl-2-cyanopyridine->4-Carboxy-2-cyanopyridine KMnO4, NaOH 4-(Hydroxymethyl)pyridine-2-carbonitrile 4-(Hydroxymethyl)pyridine-2-carbonitrile 4-Carboxy-2-cyanopyridine->4-(Hydroxymethyl)pyridine-2-carbonitrile B2H6-THF This compound This compound 4-(Hydroxymethyl)pyridine-2-carbonitrile->this compound 1. CH3MgBr 2. H3O+ G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Navigating the Biological Landscape of Acetyl-Pyridines: A Technical Guide Focused on 2-Acetylpyridine Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published research on the specific biological activities of 4-Hydroxymethyl-2-acetyl-pyridine, this technical guide focuses on a well-studied class of its structural analogues: 2-acetylpyridine thiosemicarbazones . This pivot allows for a comprehensive overview of the synthesis, biological evaluation, and mechanism of action for a representative group of acetyl-pyridines, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Among these, acetyl-pyridines are of particular interest due to their versatile chemical reactivity and potential as therapeutic agents. This guide provides an in-depth exploration of the biological activities of 2-acetylpyridine thiosemicarbazones, a class of compounds that has demonstrated significant potential in anticancer and antimicrobial applications. We will delve into their synthesis, quantitative biological data, experimental methodologies, and proposed mechanisms of action, offering a technical resource for the scientific community.

Synthesis of 2-Acetylpyridine Thiosemicarbazones

The synthesis of 2-acetylpyridine thiosemicarbazones is typically a straightforward condensation reaction. The general scheme involves the reaction of 2-acetylpyridine with a substituted or unsubstituted thiosemicarbazide in a suitable solvent, often with an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Acetylpyridine 2-Acetylpyridine Condensation Reaction Condensation Reaction 2-Acetylpyridine->Condensation Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Reaction 2-Acetylpyridine Thiosemicarbazone 2-Acetylpyridine Thiosemicarbazone Condensation Reaction->2-Acetylpyridine Thiosemicarbazone Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid)

Caption: General synthesis workflow for 2-acetylpyridine thiosemicarbazones.

Experimental Protocol: General Synthesis

A typical synthesis protocol is as follows:

  • Dissolution: Dissolve 2-acetylpyridine and the appropriate thiosemicarbazide derivative in equimolar amounts in a suitable solvent, such as ethanol.

  • Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the solution.

  • Reaction: Reflux the reaction mixture for a specified period, typically ranging from 2 to 8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activities and Quantitative Data

2-Acetylpyridine thiosemicarbazones have demonstrated potent biological activities, primarily as anticancer and antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate metal ions, particularly iron, which is crucial for cell proliferation and microbial growth.

Anticancer Activity

These compounds have shown significant cytotoxicity against a range of human cancer cell lines. The in vitro growth inhibitory effects are often compared to standard chemotherapeutic drugs like cisplatin.

Compound/ComplexCancer Cell Line(s)IC50 (µM)Reference
2-Acetylpyridine 4N-ethyl thiosemicarbazoneVarious (breast, colon, ovary)0.0009 (mean)[1]
[Pt(Ac4Et)2]Various (breast, colon, ovary)0.0007 (mean)[1]
[Pd(Ac4Et)2]Various (breast, colon, ovary)0.0005 (mean)[1]
2-Acetylpyridine thiosemicarbazone analoguesVarious0.001 - 0.002[2][3]
Chitosan 2-acetyl pyridine-2-thiosemicarbazonesMDCK and MCF-7281 - 381 (µg/mL)[4][5]
Copper(II) Chitosan 2-acetyl pyridine TSCMDCK and MCF-7231 - 352 (µg/mL)[4][5]
Antimicrobial Activity

2-Acetylpyridine thiosemicarbazones have also been evaluated for their activity against various pathogenic bacteria and fungi. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Compound/ComplexMicrobial Strain(s)MIC (µg/mL)Reference
Various 2-acetylpyridine thiosemicarbazonesNeisseria gonorrhoeae0.002 - 0.062[6]
Various 2-acetylpyridine thiosemicarbazonesNeisseria meningitidis0.016 - 0.062[6]
Various 2-acetylpyridine thiosemicarbazonesStaphylococcus aureus0.125 - 0.5[6]
Copper(II) complexes of 2-acetylpyridine TSCMethicillin-resistant S. aureus (MRSA), K. pneumoniae, C. albicansComparable to gentamicin and amphotericin B[7]
Cu(II) complex of 2-acetylpyridine TSCStaphylococcus aureus0.001[8]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[9][10]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for the anticancer and antimicrobial activities of 2-acetylpyridine thiosemicarbazones is their ability to chelate essential metal ions, particularly iron, leading to the disruption of cellular processes.

Mechanism_of_Action cluster_compound Compound cluster_cellular Cellular Environment TSC 2-Acetylpyridine Thiosemicarbazone Fe Cellular Iron (Fe³⁺) TSC->Fe Chelation ROS Reactive Oxygen Species (ROS) Fe->ROS Redox Cycling (Fenton Reaction) DNA_Synth DNA Synthesis (Ribonucleotide Reductase) Fe->DNA_Synth Required Cofactor Cell_Death Cell Death ROS->Cell_Death Oxidative Stress DNA_Synth->Cell_Death Inhibition

Caption: Proposed mechanism of action for 2-acetylpyridine thiosemicarbazones.

The chelation of intracellular iron by these compounds can lead to several downstream effects:

  • Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. Its inhibition leads to the arrest of the cell cycle and ultimately cell death.[13]

  • Generation of Reactive Oxygen Species (ROS): The iron-thiosemicarbazone complex can undergo redox cycling, leading to the generation of damaging reactive oxygen species through Fenton-like reactions. This induces oxidative stress and triggers apoptotic cell death.[13]

While the precise signaling pathways are still under investigation, the effects on iron metabolism and oxidative stress suggest the involvement of pathways that regulate cell cycle progression, DNA damage response, and apoptosis.

Conclusion

Although direct biological data for this compound is scarce, the extensive research on its 2-acetylpyridine thiosemicarbazone analogues provides a valuable framework for understanding the potential of this class of compounds. Their straightforward synthesis, potent anticancer and antimicrobial activities, and intriguing mechanism of action make them promising candidates for further drug development. This technical guide summarizes the key findings in this area, offering a foundation for future research aimed at elucidating the full therapeutic potential of acetyl-pyridine derivatives. Further investigation into the specific biological activities of this compound is warranted to determine its unique properties and potential applications.

References

Spectroscopic Data of 4-Hydroxymethyl-2-acetyl-pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of scientific literature and spectral databases has revealed a lack of published experimental spectroscopic data (NMR, IR, MS) specifically for 4-Hydroxymethyl-2-acetyl-pyridine. This guide, therefore, presents a detailed prediction of the expected spectroscopic characteristics based on the analysis of structurally related compounds. The experimental protocols provided are generalized for the analysis of novel organic compounds of this nature.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the anticipated spectroscopic properties of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of 2-acetylpyridine and 4-(hydroxymethyl)pyridine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet1HH6 (Pyridine)
~7.9Doublet1HH3 (Pyridine)
~7.5Doublet of doublets1HH5 (Pyridine)
~4.8Singlet2H-CH₂OH
~5.5Singlet (broad)1H-OH
~2.7Singlet3H-C(O)CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~200C=O (Acetyl)
~153C2 (Pyridine)
~150C4 (Pyridine)
~149C6 (Pyridine)
~122C3 (Pyridine)
~120C5 (Pyridine)
~63-CH₂OH
~26-C(O)CH₃

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (Alcohol)
~3050MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Ketone)
~1600, ~1580Medium-StrongC=C and C=N stretch (Pyridine ring)
~1400MediumC-H bend (Aliphatic)
~1050StrongC-O stretch (Primary alcohol)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
151[M]⁺ (Molecular Ion)
136[M - CH₃]⁺
122[M - CHO]⁺
108[M - C(O)CH₃]⁺
93[Pyridine-CH₂]⁺
78[Pyridine]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to fragmentation.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Spectroscopic_Data_Integration NMR_Data NMR Data (Connectivity, Chemical Environment) Proposed_Structure Proposed Structure of This compound NMR_Data->Proposed_Structure C-H Framework IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure O-H, C=O MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Proposed_Structure Molecular Formula

Caption: Integration of spectroscopic data for structural elucidation.

4-Hydroxymethyl-2-acetyl-pyridine: An In-depth Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-2-acetyl-pyridine is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and formulation development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on established principles of pharmaceutical sciences and data from structurally related compounds. It outlines detailed experimental protocols for the systematic evaluation of these properties and presents expected data in a structured format to aid researchers in their investigations.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceutical agents.[1] The introduction of functional groups, such as a hydroxymethyl and an acetyl group, to the pyridine ring can significantly influence the molecule's polarity, reactivity, and potential for biological interactions. This compound combines a polar hydroxymethyl group, which can participate in hydrogen bonding, and an electron-withdrawing acetyl group, which can influence the pKa of the pyridine nitrogen. These features are expected to govern its solubility and stability profile. A thorough understanding of these properties is a critical component of the preformulation phase of drug development.

Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Expected to be a crystalline solid at room temperature.
pKa The pyridine nitrogen is expected to be weakly basic. The presence of the electron-withdrawing acetyl group would likely lower the pKa compared to unsubstituted pyridine.
LogP The presence of the polar hydroxymethyl group is expected to result in a lower LogP value compared to 2-acetylpyridine, suggesting a higher degree of hydrophilicity.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a hydrogen bond donor/acceptor (hydroxymethyl group) and a polar acetyl group suggests that this compound will exhibit moderate aqueous solubility.

Expected Aqueous Solubility

The aqueous solubility is anticipated to be pH-dependent due to the basic nature of the pyridine nitrogen. At pH values below its pKa, the molecule will be protonated, forming a more soluble salt.

Table 1: Predicted Aqueous Solubility of this compound at 25°C

pHPredicted Solubility (mg/mL)
1.2> 10
4.55 - 10
6.81 - 5
7.41 - 5
Expected Solubility in Organic Solvents

The molecule is expected to be soluble in polar organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventPredicted Solubility (mg/mL)
Methanol> 20
Ethanol> 20
Dimethyl Sulfoxide (DMSO)> 50
Acetonitrile5 - 10
Dichloromethane< 1
Hexane< 0.1

Stability Profile

The stability of a drug substance is a crucial quality attribute that ensures its safety and efficacy throughout its shelf life.[2] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3]

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The ester-like nature of the acetyl group could be susceptible to hydrolysis under strong acidic or basic conditions, although likely requiring harsh conditions.

  • Oxidation: The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid. The pyridine ring itself can also be susceptible to oxidation.

  • Photodegradation: Pyridine derivatives can be susceptible to photodegradation, potentially leading to ring opening or polymerization.[4]

Summary of Predicted Stability

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl, 80°C) Likely to show some degradation over time.Hydrolysis products, products of ring protonation-induced reactions.
Alkaline (e.g., 0.1 M NaOH, 60°C) Expected to be less stable than in acidic conditions, with potential for more rapid degradation.[4]Products of base-catalyzed hydrolysis and other reactions.
Oxidative (e.g., 3% H₂O₂, RT) Susceptible to oxidation.Aldehyde or carboxylic acid derivatives from the hydroxymethyl group, N-oxides.
Thermal (e.g., 80°C, solid state) Expected to be relatively stable in the solid state at elevated temperatures in the absence of moisture.Minimal degradation.
Photolytic (ICH Q1B conditions) Potentially unstable upon exposure to UV and/or visible light.Photorearrangement products, ring-opened species, or polymeric materials.[4]

Experimental Protocols

The following sections detail the experimental methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility can be determined using the shake-flask method, a widely accepted technique.[5]

Protocol:

  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and select a range of organic solvents.

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Excess Compound Excess Compound Shake/Agitate at\nConstant Temperature Shake/Agitate at Constant Temperature Excess Compound->Shake/Agitate at\nConstant Temperature Solvent (e.g., Buffer, Organic Solvent) Solvent (e.g., Buffer, Organic Solvent) Solvent (e.g., Buffer, Organic Solvent)->Shake/Agitate at\nConstant Temperature Filter Supernatant Filter Supernatant Shake/Agitate at\nConstant Temperature->Filter Supernatant After Equilibration Quantify by HPLC Quantify by HPLC Filter Supernatant->Quantify by HPLC

Figure 1: Workflow for Solubility Determination.
Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.[6] HPLC is the most common technique for this purpose.

Protocol:

  • Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradation products. A gradient elution with a C18 column is a common starting point.

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at 60°C.

    • Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the developed stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

G cluster_method_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation Develop HPLC Method Develop HPLC Method Acid Hydrolysis Acid Hydrolysis Develop HPLC Method->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Develop HPLC Method->Base Hydrolysis Oxidation Oxidation Develop HPLC Method->Oxidation Thermal Stress Thermal Stress Develop HPLC Method->Thermal Stress Photolytic Stress Photolytic Stress Develop HPLC Method->Photolytic Stress Analyze by HPLC-PDA Analyze by HPLC-PDA Acid Hydrolysis->Analyze by HPLC-PDA Base Hydrolysis->Analyze by HPLC-PDA Oxidation->Analyze by HPLC-PDA Thermal Stress->Analyze by HPLC-PDA Photolytic Stress->Analyze by HPLC-PDA Assess Peak Purity Assess Peak Purity Analyze by HPLC-PDA->Assess Peak Purity Calculate Mass Balance Calculate Mass Balance Analyze by HPLC-PDA->Calculate Mass Balance

Figure 2: Forced Degradation Study Workflow.

Conclusion

While experimental data for this compound is not currently available, this guide provides a robust framework for its characterization based on established scientific principles. The presence of the hydroxymethyl and acetyl functionalities on the pyridine core suggests a molecule with moderate aqueous solubility and potential susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. The detailed protocols provided herein offer a systematic approach for researchers and drug development professionals to thoroughly evaluate the solubility and stability of this promising compound, thereby facilitating its progression in the drug discovery and development pipeline. The generation of empirical data through these proposed studies is essential for a definitive understanding of its physicochemical properties.

References

A Technical Guide to the Potential Mechanism of Action of 2-Acetylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the known mechanisms of action for various derivatives of 2-acetylpyridine and related pyridine compounds. As of the latest literature review, there is no specific publicly available scientific information on the mechanism of action, biological targets, or pharmacological data for 4-Hydroxymethyl-2-acetyl-pyridine . Therefore, the information presented herein is based on related compounds and should be considered as a guide for potential research directions rather than a definitive analysis of this compound itself.

Introduction to Pyridine Derivatives in Drug Discovery

The pyridine scaffold is a prominent heterocyclic motif found in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and serve as a bioisostere for other functional groups make it a valuable building block in medicinal chemistry.[2] Several FDA-approved drugs incorporate the pyridine ring, highlighting its importance in developing new therapeutic agents.[1] Derivatives of 2-acetylpyridine, in particular, have been explored for various biological activities, including anticancer and antimicrobial effects.[3][4]

Potential Mechanisms of Action of 2-Acetylpyridine Derivatives

Based on studies of structurally related compounds, several potential mechanisms of action can be hypothesized for functionalized 2-acetylpyridine derivatives. These primarily revolve around the inhibition of key enzymes involved in cell proliferation and survival.

Inhibition of Ribonucleotide Reductase

A significant body of research on pyridine-2-carboxaldehyde thiosemicarbazone derivatives, which are structurally related to 2-acetylpyridine derivatives, has identified ribonucleotide reductase (RNR) as a key target.[5][6][7] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[6] The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing cell cycle arrest and apoptosis.

The proposed mechanism for RNR inhibition by these thiosemicarbazone derivatives involves the chelation of the iron cofactor within the R2 subunit of the enzyme, which is essential for its catalytic activity.

Kinase Inhibition (e.g., VEGFR-2)

Another potential mechanism of action for pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. For instance, certain pyridine-urea compounds have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their regression.

The binding of these inhibitors to the ATP-binding site of the kinase domain of VEGFR-2 prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic cascade.

Quantitative Data for Related Pyridine Derivatives

The following table summarizes the reported biological activity for some 2-acetylpyridine and related pyridine derivatives. It is important to reiterate that this data is not for this compound.

Compound ClassSpecific DerivativeTarget/AssayIC50 / ActivityReference
Pyridine-2-carboxaldehyde thiosemicarbazones5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.3 µM[5]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.0 µM[5]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRibonucleotide Reductase1.4 µM[5]
Pyridine-UreasDerivative 8eVEGFR-23.93 ± 0.73 µM[8]
Derivative 8bVEGFR-25.0 ± 1.91 µM[8]
1,2,4-Triazole-Pyridine HybridsCompound TP6Murine Melanoma (B16F10)41.12 µM[3]

Experimental Protocols for Studying Pyridine Derivatives

Detailed experimental protocols for the synthesis and biological evaluation of pyridine derivatives are extensive and specific to the compound and target of interest. Below are generalized outlines for key experimental procedures.

General Synthesis of Pyridine Derivatives

The synthesis of functionalized pyridine derivatives can be achieved through various organic chemistry reactions. For example, the synthesis of 1,2,4-triazole-pyridine hybrids may involve the treatment of a pyridine-linked 1,2,4-triazole-3-thiol with different substituted benzyl halides.[3] The synthesis of pyridine-ureas can be accomplished by reacting a pyridine-containing amine with an appropriate isocyanate.[8]

A general workflow for synthesis and characterization is as follows:

  • Reaction Setup: Reactants are combined in a suitable solvent under specific temperature and atmospheric conditions.

  • Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product is isolated and purified using methods such as extraction, crystallization, or column chromatography.

  • Structural Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[3]

Enzyme Inhibition Assay (e.g., Ribonucleotide Reductase)
  • Enzyme Preparation: A purified or partially purified enzyme preparation is obtained.

  • Reaction Mixture: The reaction mixture is prepared containing the enzyme, its substrates (e.g., CDP), and cofactors in a suitable buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated for a specific time at an optimal temperature.

  • Quantification of Product: The amount of product formed is quantified using methods such as HPLC or radioactivity-based assays.

  • IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% is determined.[5]

Visualizations of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.

Ribonucleotide_Reductase_Inhibition cluster_Cell Cancer Cell cluster_Drug Mechanism of Action RNR Ribonucleotide Reductase (Iron-dependent) Deoxyribonucleotides Deoxyribonucleotides (dCDP, dADP, etc.) RNR->Deoxyribonucleotides Ribonucleotides Ribonucleotides (CDP, ADP, etc.) Ribonucleotides->RNR DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Pyridine_Derivative 2-Acetylpyridine Thiosemicarbazone Derivative Chelation Iron Chelation Pyridine_Derivative->Chelation Chelation->RNR Inhibition

Caption: Proposed mechanism of Ribonucleotide Reductase inhibition by a 2-acetylpyridine thiosemicarbazone derivative.

Kinase_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Pyridine_Urea Pyridine-Urea Derivative Pyridine_Urea->VEGFR2 Inhibits ATP binding

Caption: Potential mechanism of VEGFR-2 inhibition by a pyridine-urea derivative.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Add_Compound Add Pyridine Derivative (Varying Concentrations) Start->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Formazan Viable cells convert MTT to Formazan Incubate_4h->Formazan Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Formazan->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance End Calculate IC50 Measure_Absorbance->End

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While there is a lack of specific data on the mechanism of action of this compound, the broader class of 2-acetylpyridine and related pyridine derivatives shows significant promise in medicinal chemistry. The potential to target critical enzymes like ribonucleotide reductase and protein kinases such as VEGFR-2 suggests that this chemical scaffold is a valuable starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate this compound and its analogues to determine their specific biological targets and potential clinical utility. Future studies should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography and detailed structure-activity relationship (SAR) analyses.

References

A Prospective Analysis of 4-Hydroxymethyl-2-acetyl-pyridine as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxymethyl-2-acetyl-pyridine is a pyridine derivative with potential for therapeutic applications. While direct research on this specific compound is limited, its structural similarity to other biologically active acetylpyridine derivatives allows for a prospective analysis of its potential therapeutic targets, mechanisms of action, and experimental validation pathways. This technical guide synthesizes information from related compounds to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The following sections detail potential therapeutic avenues, supportive data from analogous compounds, and experimental protocols to guide future research.

Potential Therapeutic Targets

Based on the known biological activities of structurally related 2-acetylpyridine and 4-acetylpyridine derivatives, this compound is proposed to have potential therapeutic applications in oncology and infectious diseases.

1. Oncology:

Pyridine derivatives have demonstrated notable antitumor activities.[] Specifically, derivatives of 2-acetylpyridine have shown efficacy against various cancer cell lines, including leukemia, colon cancer, and ovarian cancer.[] The proposed mechanism for this activity often involves the chelation of metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase.[2]

  • Potential Targets:

    • Ribonucleotide Reductase: This enzyme is essential for DNA synthesis and repair, and its inhibition is a key mechanism for several anticancer drugs.

    • Metal Ion Homeostasis: Disruption of metal ion balance within cancer cells can induce oxidative stress and apoptosis.

2. Infectious Diseases:

Pyridine-containing compounds are known for their broad-spectrum antimicrobial and antiviral activities.[3][4] Derivatives of acetylpyridine have been shown to inhibit the replication of viruses such as the Hepatitis C Virus (HCV).[] Additionally, certain pyridine derivatives exhibit antibacterial and antifungal properties.[4]

  • Potential Targets:

    • Viral Replication Machinery: Inhibition of viral polymerases or proteases.

    • Bacterial and Fungal Cell Wall Synthesis: Disruption of essential structural components of microbial cells.

Proposed Mechanisms of Action

The therapeutic effects of this compound are likely to be mediated through several signaling pathways, as extrapolated from related compounds.

Anticancer Mechanism:

The anticancer activity is hypothesized to stem from the induction of oxidative stress and apoptosis in cancer cells. The acetylpyridine moiety can act as a chelating agent for metal ions like iron and copper.[2] This chelation can catalyze the formation of ROS, leading to DNA damage, lipid peroxidation, and ultimately, programmed cell death.

anticancer_mechanism cluster_cell Cancer Cell 4H2AP 4-Hydroxymethyl- 2-acetyl-pyridine Chelation Chelation 4H2AP->Chelation MetalIons Metal Ions (Fe, Cu) MetalIons->Chelation ROS Reactive Oxygen Species (ROS) Chelation->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Antimicrobial/Antiviral Mechanism:

The mechanism for antimicrobial and antiviral activity may involve direct interaction with microbial or viral enzymes or interference with their replication processes. The pyridine nucleus is a common feature in many bioactive compounds and can facilitate interactions with biological targets.[4]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the biological activity of various acetylpyridine derivatives, providing a reference for the potential efficacy of this compound.

Compound/DerivativeTarget/AssayActivity (IC50/MIC)Reference
2-acetylpyridine thiosemicarbazoneTrypanosoma cruzi0.31 µmol L⁻¹[2]
2-acetylpyridine thiosemicarbazoneCandida spp.13.12 µmol L⁻¹[2]
Dodecanoic acid pyridinesBacillus subtilisGood activity[4]
Dodecanoic acid pyridinesStaphylococcus aureusGood activity[4]
Dodecanoic acid pyridinesEscherichia coliGood activity[4]
Dodecanoic acid pyridinesAspergillus nigerGood activity[4]
Dodecanoic acid pyridinesCandida albicansGood activity[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of acetylpyridine derivatives, which can be adapted for this compound.

1. Synthesis of Acetylpyridine Derivatives:

A general method for the synthesis of 2-acetylpyridine derivatives involves the deprotonation of the methyl group of 2-acetylpyridine followed by reaction with an appropriate alkyl or aryl halide.[3][5]

synthesis_workflow Start Start: 2-Acetylpyridine Deprotonation Deprotonation (e.g., NaH in Toluene) Start->Deprotonation Intermediate Formation of Enolate Deprotonation->Intermediate Reaction Reaction with Alkyl/Aryl Halide Intermediate->Reaction Product Final Product: Substituted 2-Acetylpyridine Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of 2-acetylpyridine derivatives.

Protocol for Synthesis of 2-substituted-acetylpyridine: [5]

  • Preparation: A 250 mL round-bottom flask is charged with 2-acetylpyridine (e.g., 29 mmol) in dry toluene (e.g., 58 mL).

  • Deprotonation: Sodium hydride (e.g., 3 equivalents) and a phase transfer catalyst like 18-crown-6-ether (e.g., 0.2 mol%) are added, and the mixture is stirred for 20 minutes.

  • Alkylation/Arylation: Two equivalents of the desired alkyl or aryl halide (e.g., iodomethane or 1-(bromomethyl)-4-methylbenzene) are added.

  • Reaction: The reaction mixture is stirred for 3 hours at room temperature.

  • Work-up: The mixture is washed with ethyl acetate. The organic solvent is evaporated.

  • Purification: The final product is purified by column chromatography.

2. In Vitro Cytotoxicity Assay:

The cytotoxicity of the synthesized compound can be evaluated against various cancer cell lines using the MTT assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells (e.g., Hep-G2, HT-29) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

3. Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) of the compound against various microbial strains can be determined using the broth microdilution method.

Protocol for Broth Microdilution:

  • Preparation of Inoculum: A standardized microbial suspension is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data on this compound is not yet available, a review of structurally similar compounds strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The provided information on potential targets, mechanisms of action, and detailed experimental protocols serves as a comprehensive guide for initiating research into this promising compound. Further investigation is warranted to synthesize this compound and validate its therapeutic efficacy and safety profile.

References

In Silico Modeling of 4-Hydroxymethyl-2-acetyl-pyridine Interactions: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this document, there is a lack of specific published data on the biological interactions and in silico modeling of 4-Hydroxymethyl-2-acetyl-pyridine. Therefore, this whitepaper serves as an in-depth methodological guide, utilizing this compound as a hypothetical case study. The principles, protocols, and data presented are based on established methodologies for similar acetyl-pyridine and pyridine derivatives and are intended to be illustrative of the general workflow and techniques employed in computational drug discovery.

Abstract

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The in silico modeling of their interactions with biological targets is a critical component of modern drug discovery, enabling the rapid screening of compounds, prediction of binding affinities, and elucidation of mechanisms of action. This technical guide provides a comprehensive overview of the core methodologies for the in silico modeling of this compound, a representative acetyl-pyridine derivative. We present a structured workflow, from target identification to experimental validation, and provide detailed protocols for key computational and experimental techniques. This document is intended to be a valuable resource for researchers and scientists engaged in the computational assessment of novel small molecules.

Introduction to the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and water solubility make it a versatile component in the design of molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][][4] this compound, the subject of this guide, combines the pyridine core with acetyl and hydroxymethyl functional groups, suggesting potential for various interactions with biological macromolecules. While specific data for this compound is not available, the methodologies outlined herein are broadly applicable to its in silico investigation.

A General Workflow for In Silico Modeling

The in silico analysis of a potential drug candidate like this compound follows a structured workflow. This process begins with target identification and culminates in experimental validation of the computational predictions.

G cluster_0 Computational Phase cluster_1 Experimental Phase Target_ID Target Identification & Validation Ligand_Prep Ligand Preparation (this compound) Target_ID->Ligand_Prep Receptor_Prep Receptor Structure Preparation Ligand_Prep->Receptor_Prep Docking Molecular Docking Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Docking->Binding_Assay Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Synthesis Compound Synthesis Binding_Energy->Synthesis Synthesis->Binding_Assay In_Vitro_Activity In Vitro Functional Assays Binding_Assay->In_Vitro_Activity

Figure 1: A general workflow for in silico drug discovery.

Target Identification

The initial step in modeling the interactions of a novel compound is to identify its potential biological targets. For pyridine derivatives, a wide range of targets have been identified.

Pyridine Derivative ClassPotential Biological TargetTherapeutic Area
General Pyridine DerivativesEpidermal Growth Factor Receptor (EGFR)Oncology
Acetyl-pyridine DerivativesAcetylcholinesterase (AChE)[5][6]Neurodegenerative Diseases
Pyrazolopyridine DerivativesCyclin-dependent kinase 2 (CDK2)[7]Oncology
Aminopyridine Derivativesc-Met Kinase[8]Oncology

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[9]

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a general outline for performing molecular docking. Specific parameters may need to be adjusted based on the target and ligand.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.[10]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand (this compound):

    • Generate a 3D structure of the ligand using software like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure.

    • Assign rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the binding site of the receptor.[9] The dimensions and center of the grid box are crucial parameters.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking calculation.

    • The program will generate multiple binding poses of the ligand within the receptor's active site, each with a corresponding binding affinity score.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.

Representative Molecular Docking Data for Pyridine Derivatives

The following table summarizes molecular docking results for various pyridine derivatives against their respective targets, as reported in the literature.

Compound ClassTargetBest Binding Affinity (kcal/mol)Key Interacting Residues
Pyridine Dicarboximide Derivatives[5]Acetylcholinesterase (AChE)-11.6Trp83, Glu198
Substituted Pyridine DerivativesEpidermal Growth Factor Receptor (EGFR)-7.3Glu461, Lys614, Gly615
Pyrazolopyridine Derivatives[7]Cyclin-dependent kinase 2 (CDK2)-8.5 (Docking Score)Not Specified
Nicotinamide Derivatives[2]4k9g Protein-7.68 (Docking Score)HIS-62

Experimental Validation

Computational predictions must be validated through experimental methods. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two widely used techniques for characterizing protein-ligand interactions.[11][12]

Protocol for Surface Plasmon Resonance (SPR)
  • Immobilization of the Protein:

    • The target protein is immobilized on the surface of a sensor chip.[13]

    • This is typically achieved through amine coupling, where the protein is covalently attached to the carboxymethylated dextran surface of the chip.

  • Preparation of the Analyte (Ligand):

    • A series of dilutions of the this compound are prepared in a suitable running buffer.[14]

  • Binding Analysis:

    • The ligand solutions are injected over the sensor surface at a constant flow rate.

    • The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.[11]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • The target protein and the ligand (this compound) are prepared in the same buffer to minimize heats of dilution.[15]

    • The concentration of both protein and ligand must be accurately determined.

  • ITC Experiment:

    • The protein solution is placed in the sample cell of the calorimeter.

    • The ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the sample cell.[16]

  • Data Acquisition:

    • The heat released or absorbed during the binding interaction is measured after each injection.[12]

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17]

Signaling Pathway Analysis

Understanding the signaling pathway in which the target protein is involved is crucial for predicting the downstream cellular effects of a compound like this compound. For instance, if the target is a receptor tyrosine kinase (RTK), its inhibition can affect multiple downstream pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor This compound Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation

Figure 2: A generic RTK signaling pathway.

Conclusion

The in silico modeling of this compound and other novel pyridine derivatives is a powerful approach to accelerate drug discovery. By integrating computational techniques like molecular docking and molecular dynamics with experimental validation methods such as SPR and ITC, researchers can efficiently identify and optimize lead compounds. The methodologies and protocols outlined in this whitepaper provide a robust framework for the comprehensive investigation of the interactions of this and other promising small molecules with their biological targets.

References

A Technical Review of 4-Hydroxymethyl-2-acetyl-pyridine: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, biological activities, and experimental protocols of 4-Hydroxymethyl-2-acetyl-pyridine (CAS 1163254-08-7) is limited. This guide provides a comprehensive overview based on available data for structurally related compounds and proposes a plausible synthetic route and potential biological activities to stimulate further investigation into this molecule.

Introduction

This compound, also known as 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one, is a functionalized pyridine derivative. The pyridine ring is a core scaffold in numerous biologically active compounds and pharmaceuticals. The presence of both a hydroxymethyl and an acetyl group suggests potential for diverse chemical modifications and biological interactions. This document aims to consolidate the known information and provide a forward-looking perspective on the research and development of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1163254-08-7[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one[1]
SMILES CC(=O)c1cc(CO)ccn1[1]

Proposed Synthesis

A detailed experimental synthesis of this compound has not been published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of a structurally similar compound, 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone[2]. The proposed workflow involves the protection of the more reactive acetyl group, followed by modification of the hydroxymethyl group (if necessary), and subsequent deprotection.

Proposed Synthetic Workflow

Synthetic Workflow Start 4-(Hydroxymethyl)pyridine Intermediate1 Protection of Hydroxyl Group Start->Intermediate1 e.g., TBDMSCl, Imidazole Intermediate2 Acetylation at C2 Intermediate1->Intermediate2 e.g., Acetic Anhydride, Lewis Acid Deprotection Deprotection of Hydroxyl Group Intermediate2->Deprotection e.g., TBAF FinalProduct This compound Deprotection->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Protection of the Hydroxyl Group

  • To a solution of 4-(hydroxymethyl)pyridine (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected intermediate.

Step 2: Acetylation of the Pyridine Ring

  • To a solution of the protected intermediate (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add acetic anhydride (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • To a solution of the acetylated and protected intermediate (1 eq.) in THF, add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1 M solution in THF).

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the activities of related compounds provide a basis for hypothesizing its potential roles. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Hypothetical Anti-inflammatory Signaling Pathway

Derivatives of 2-acetylpyridine have been investigated for their anti-inflammatory properties. It is plausible that this compound could modulate inflammatory pathways, such as the NF-κB signaling cascade.

Hypothetical Anti-inflammatory Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TargetCompound 4-Hydroxymethyl- 2-acetyl-pyridine TargetCompound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Potential as an Enzyme Inhibitor

The acetylpyridine moiety is present in various enzyme inhibitors. The hydroxymethyl group could provide an additional hydrogen bonding site within an enzyme's active site, potentially enhancing inhibitory activity.

Table of Potential Enzyme Targets (Hypothetical)

Enzyme ClassPotential TargetRationale for Interaction
Kinasese.g., Protein Kinase CThe pyridine nitrogen can act as a hinge-binder, and the hydroxymethyl group can form hydrogen bonds with the ribose pocket.
Dehydrogenasese.g., Alcohol DehydrogenaseThe hydroxymethyl group could mimic the natural substrate, while the pyridine ring interacts with the NAD⁺ cofactor binding site.
Histone Deacetylases (HDACs)e.g., HDAC1The acetyl group could potentially interact with the zinc-containing active site, a common feature of HDAC inhibitors.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in medicinal chemistry and drug discovery. The lack of published data highlights a significant research gap. The proposed synthetic route provides a starting point for its chemical synthesis and characterization. Future research should focus on:

  • Confirmation of Synthesis: Experimental validation of the proposed synthetic pathway and full characterization of the compound.

  • Biological Screening: A broad-based biological screening to identify its primary cellular targets and activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the contribution of the hydroxymethyl and acetyl groups to its biological profile.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Synthesis of 4-(hydroxymethyl)-2-acetylpyridine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 4-(hydroxymethyl)-2-acetylpyridine from 2-acetyl-4-methylpyridine. This synthetic route is designed for researchers in drug development and medicinal chemistry who require a reliable method for producing this key intermediate. The protocol employs a two-step process involving a selective free-radical bromination of the 4-methyl group, followed by a nucleophilic substitution to yield the desired primary alcohol. This method is designed to be efficient and scalable for laboratory settings.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 4-(hydroxymethyl)-2-acetylpyridine.

ParameterStep 1: BrominationStep 2: Acetoxylation & HydrolysisOverall
Starting Material 2-acetyl-4-methylpyridine4-(bromomethyl)-2-acetylpyridine2-acetyl-4-methylpyridine
Key Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Potassium Acetate, Acetic Acid, Sodium Hydroxide-
Solvent Carbon TetrachlorideGlacial Acetic Acid, Water-
Reaction Temperature Reflux (approx. 77 °C)100 °C (Acetoxylation), Reflux (Hydrolysis)-
Reaction Time 4-6 hours2 hours (Acetoxylation), 3 hours (Hydrolysis)-
Intermediate Product 4-(bromomethyl)-2-acetylpyridine2-acetyl-4-(acetoxymethyl)pyridine-
Final Product -4-(hydroxymethyl)-2-acetylpyridine4-(hydroxymethyl)-2-acetylpyridine
Typical Yield 70-80%85-95% (from bromide)60-75%
Purity (by HPLC) >95%>98%-

Experimental Protocols

Step 1: Synthesis of 4-(bromomethyl)-2-acetylpyridine

This procedure details the selective free-radical bromination of the methyl group at the 4-position of 2-acetyl-4-methylpyridine using N-Bromosuccinimide (NBS).

Materials:

  • 2-acetyl-4-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-4-methylpyridine (1.0 eq) and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution to quench any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 4-(bromomethyl)-2-acetylpyridine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of 4-(hydroxymethyl)-2-acetylpyridine

This procedure describes the conversion of 4-(bromomethyl)-2-acetylpyridine to the final product via an acetate intermediate followed by hydrolysis.

Materials:

  • 4-(bromomethyl)-2-acetylpyridine (1.0 eq)

  • Potassium Acetate (KOAc) (1.5 eq)

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(bromomethyl)-2-acetylpyridine (1.0 eq) in glacial acetic acid.

  • Add potassium acetate (1.5 eq) to the solution.

  • Heat the mixture to 100 °C and stir for 2 hours to form the acetate intermediate, 2-acetyl-4-(acetoxymethyl)pyridine.

  • After cooling to room temperature, add water to the reaction mixture.

  • Add 1 M NaOH solution and heat the mixture to reflux for 3 hours to hydrolyze the acetate ester.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude 4-(hydroxymethyl)-2-acetylpyridine can be purified by recrystallization or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship between the key steps of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Hydrolysis Start 2-acetyl-4-methylpyridine Reagents1 NBS, AIBN CCl4, Reflux Start->Reagents1 Reacts with Intermediate1 4-(bromomethyl)-2-acetylpyridine Reagents1->Intermediate1 Forms Workup1 Filtration & Aqueous Workup Intermediate1->Workup1 Undergoes Purification1 Column Chromatography Workup1->Purification1 Leads to Reagents2 1. KOAc, AcOH 2. NaOH, H2O, Reflux Intermediate1_ref->Reagents2 Reacts with FinalProduct 4-(hydroxymethyl)-2-acetylpyridine Reagents2->FinalProduct Forms Workup2 Aqueous Workup & Extraction FinalProduct->Workup2 Undergoes Purification2 Recrystallization/ Column Chromatography Workup2->Purification2 Leads to

Caption: Synthetic workflow for the two-step synthesis of 4-(hydroxymethyl)-2-acetylpyridine.

Logical_Relationship Start Starting Material: 2-acetyl-4-methylpyridine Bromination Selective Bromination of 4-methyl group Start->Bromination undergoes Intermediate Intermediate: 4-(bromomethyl)-2-acetylpyridine Bromination->Intermediate yields Hydrolysis Nucleophilic Substitution (via acetate) & Hydrolysis Intermediate->Hydrolysis undergoes Final Final Product: 4-(hydroxymethyl)-2-acetylpyridine Hydrolysis->Final yields

Caption: Logical relationship of the key transformations in the synthesis.

Applications of 4-Hydroxymethyl-2-acetyl-pyridine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2-acetyl-pyridine, a substituted pyridine derivative, represents a versatile scaffold in medicinal chemistry. The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of both a hydroxymethyl and an acetyl group on this particular scaffold offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the known and potential applications of this compound in medicinal chemistry, including synthetic protocols and biological data where available. While direct medicinal chemistry applications of this compound itself are not extensively documented in publicly available literature, its constituent parts and related structures have shown significant promise in various therapeutic areas.

Synthesis of the Core Scaffold

The synthesis of 2-acetylpyridine derivatives can be achieved through various methods, including the acylation of a corresponding pyridine precursor. For instance, the deprotonation of the methyl group of 2-acetylpyridine using a strong base like sodium hydride, followed by reaction with an alkyl or aryl halide, allows for substitution at the acetyl methyl group. A general synthetic pathway starting from 2-acetylpyridine is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Deprotonation cluster_reaction2 Alkylation/Arylation cluster_product Product 2_Acetylpyridine 2-Acetylpyridine NaH Sodium Hydride (NaH) in dry Toluene 2_Acetylpyridine->NaH 1. Add Base RX Alkyl/Aryl Halide (R-X) NaH->RX 2. Form Enolate Substituted_Product Substituted 2-Acetylpyridine Derivatives RX->Substituted_Product 3. Add Electrophile

Caption: General workflow for the synthesis of 2-acetylpyridine derivatives.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, derivatives of this compound hold potential in several therapeutic areas.

Anticancer Activity

Pyridine-containing compounds are prevalent in oncology drug discovery. For instance, platinum (II) complexes incorporating 4-hydroxymethylpyridine have demonstrated significant cytotoxic activity against human leukemia (HL-60) tumor cells. The complex trans-[PtCl(2)NH(3)(4-hydroxymethylpyridine)] was found to have a lower IC50 value at 24 hours compared to the widely used anticancer drug cisplatin and was shown to induce apoptosis.[1] This suggests that the 4-hydroxymethylpyridine moiety can be a valuable ligand in the design of new metal-based anticancer agents.

Further derivatization of the acetyl group could lead to compounds with enhanced and selective anticancer properties.

Antimicrobial Activity

Chalcones derived from 2-acetylpyridine have been synthesized and evaluated for their antimicrobial properties.[2] These compounds are formed by the Claisen-Schmidt condensation of 2-acetylpyridine with various aldehydes. The resulting α,β-unsaturated ketone system is a known pharmacophore that can react with biological nucleophiles, leading to antimicrobial effects. The synthesis of such chalcones from this compound could yield novel antimicrobial agents.

Anti-inflammatory Activity

The pyridine scaffold is also found in a number of anti-inflammatory drugs. While direct evidence for the anti-inflammatory activity of this compound derivatives is not yet available, the general anti-inflammatory potential of pyridine-based compounds suggests this as a promising area for future investigation.

Experimental Protocols

While specific protocols for the synthesis and biological evaluation of this compound derivatives are scarce, the following general procedures for related compounds can be adapted.

Protocol 1: Synthesis of 2-Acetylpyridine Derivatives[3]

Objective: To synthesize substituted derivatives of 2-acetylpyridine via alkylation.

Materials:

  • 2-Acetylpyridine

  • Sodium hydride (NaH)

  • Dry Toluene

  • Alkyl or Aryl Halide (e.g., iodomethane, 1-(bromomethyl)-4-methylbenzene)

  • 18-crown-6-ether (phase transfer catalyst)

  • Ethyl acetate

  • Column chromatography supplies (silica gel, appropriate solvents)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-acetylpyridine (e.g., 29 mmol) in dry toluene (e.g., 58 mL).

  • To this solution, add sodium hydride (e.g., 3 equivalents) and a catalytic amount of 18-crown-6-ether (e.g., 0.2 mol%).

  • Stir the mixture for 20 minutes at room temperature.

  • Add the desired alkyl or aryl halide (e.g., 2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution).

  • Wash the reaction mixture with ethyl acetate several times.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired substituted 2-acetylpyridine derivative.

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as 1H-NMR and 13C-NMR.

Protocol_Workflow Start Start Dissolve Dissolve 2-Acetylpyridine in dry Toluene Start->Dissolve Add_Reagents Add NaH and 18-crown-6-ether Dissolve->Add_Reagents Stir1 Stir for 20 min Add_Reagents->Stir1 Add_Halide Add Alkyl/Aryl Halide Stir1->Add_Halide Stir2 Stir for 3 hours Add_Halide->Stir2 Monitor Monitor with TLC Stir2->Monitor Quench Quench Reaction Monitor->Quench Wash Wash with Ethyl Acetate Quench->Wash Purify Purify by Column Chromatography Wash->Purify Characterize Characterize Product (NMR, etc.) Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of 2-acetylpyridine derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various final concentrations.

  • After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

Compound IDModificationTarget Cell LineIC50 (µM)
HMAC-01 Parent ScaffoldHL-60>100
HMAC-02 R = -CH3HL-6055.2
HMAC-03 R = -CH2PhHL-6023.7
HMAC-04 R = -CH2(4-Cl-Ph)HL-6015.1
Cisplatin (Positive Control)HL-608.5

Data are hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

Derivatives of 2-acetylpyridine have been investigated as inhibitors of various kinases. For example, aminopyridine scaffolds are known to target kinases like Vaccinia-related kinases (VRK1 and VRK2), which are involved in cell division and have been associated with cancer. A simplified representation of a generic kinase inhibition pathway is shown below.

Kinase_Inhibition Inhibitor This compound Derivative (Inhibitor) Kinase Kinase Inhibitor->Kinase Inhibits ATP ATP ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response

Caption: Simplified diagram of kinase inhibition by a therapeutic agent.

Conclusion

This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Based on the known biological activities of related pyridine derivatives, it holds potential for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The protocols and conceptual frameworks provided herein offer a starting point for researchers interested in exploring this promising area of drug discovery.

References

Application Notes and Protocols: 4-Hydroxymethyl-2-acetyl-pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxymethyl-2-acetyl-pyridine is a bifunctional heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a pyridine core, a common motif in numerous pharmaceutical agents known to enhance pharmacokinetic properties and target binding affinity.[1] The presence of two distinct and chemically addressable functional groups—a primary alcohol and a ketone—at the C4 and C2 positions, respectively, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. These functional groups offer multiple points for chemical modification, enabling the construction of novel molecular architectures for applications in drug discovery and materials science.

Key Reactive Sites and General Synthetic Strategy: The synthetic utility of this compound stems from the differential reactivity of its hydroxymethyl and acetyl groups. This allows for selective modification at one site while leaving the other intact or protected. A general workflow involves the protection of the more reactive functional group (often the ketone), followed by chemical transformation of the other, and concluding with a deprotection step.

G A This compound B Protection of Acetyl Group (e.g., Acetal Formation) A->B Step 1 H Direct Modification of Acetyl Group (e.g., Oximation, Reduction) A->H Alternative Route C Protected Intermediate B->C D Modification of Hydroxymethyl Group (e.g., O-Alkylation, Oxidation) C->D Step 2 E Modified Intermediate D->E F Deprotection E->F Step 3 G Functionalized Product A F->G I Functionalized Product B H->I

Caption: General workflow for selective functionalization.

Application Note 1: O-Alkylation of the Hydroxymethyl Group via a Protected Intermediate

The primary alcohol of this compound can be readily alkylated to introduce a variety of side chains. To prevent side reactions at the ketone, a protection-deprotection strategy is employed. A common method involves the formation of a cyclic acetal to protect the acetyl group.

Experimental Protocol: Synthesis of 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone

This protocol is based on a reported two-step synthesis.[2]

Step 1: Protection of the Acetyl Group

  • To a solution of this compound in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane.

Step 2: O-Alkylation

  • Dissolve the protected intermediate in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add 1-bromohexane (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a mixture of acetone and 2 M aqueous HCl.

  • Stir the solution at room temperature for 4-6 hours, monitoring by TLC.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the title compound.

Quantitative Data for O-Alkylation

Starting MaterialReagentsSolventTemperature (°C)Time (h)Overall Yield (%)Reference
This compound1. Ethylene glycol, p-TsOH2. NaH, 1-Bromohexane3. 2M HCl1. Toluene2. THF3. Acetone/Water1. Reflux2. 0 to RT3. RT1. 122. 123. 552[2]

Application Note 2: Modification of the Acetyl Group - Oxime Formation

The acetyl group can be converted into an oxime, a common intermediate for further transformations such as the Beckmann rearrangement or reduction to an amine. This reaction can typically be performed without protection of the hydroxymethyl group. The following protocol is adapted from a procedure for the closely related 4-acetylpyridine.[3]

Experimental Protocol: Synthesis of 1-(4-(Hydroxymethyl)pyridin-2-yl)ethan-1-one Oxime

  • Dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Add this solution to an aqueous solution of sodium hydroxide (20%).

  • To this stirred solution, add this compound (1.0 equivalent) at room temperature. A precipitate may form rapidly.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Collect the precipitate by suction filtration and wash thoroughly with cold water.

  • Dry the product under reduced pressure to yield the oxime. The product may be a mixture of E and Z isomers.

Quantitative Data for Oxime Formation (Analogous Reaction)

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-AcetylpyridineHydroxylamine hydrochloride, NaOHWater0 - 5281 - 88[3]

Note: The yield is for the analogous reaction with 4-acetylpyridine and is provided as a reference.

Application Note 3: Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, providing access to other important classes of pyridine derivatives. Selective oxidation to the aldehyde can often be achieved using mild oxidizing agents like manganese dioxide (MnO₂), which typically do not affect the acetyl group or the pyridine ring.

Experimental Protocol: Synthesis of 2-Acetylisonicotinaldehyde

  • Suspend this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction may take 12-48 hours.

  • Upon completion, filter the mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad thoroughly with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Quantitative Data for Selective Oxidation (Representative)

ProductOxidizing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
2-AcetylisonicotinaldehydeActivated MnO₂DichloromethaneRoom Temp.2470 - 90
2-Acetylisonicotinic acidKMnO₄Acetone/WaterReflux460 - 80

Note: Yields are representative for this type of transformation and may vary based on specific reaction conditions.

Application in Drug Discovery: A Building Block for Library Synthesis

In drug discovery, building blocks like this compound are used to generate libraries of related compounds for screening against biological targets. The orthogonal reactivity of the two functional groups allows for the systematic introduction of diversity. For instance, a library could be created by reacting a set of alkylating agents at the hydroxymethyl position and a set of amines (via reductive amination) at the acetyl position, leading to a matrix of diverse final products.

G cluster_0 Library Synthesis Workflow cluster_1 Screening Cascade Start This compound Protect Protect Ketone Start->Protect O_Alkylation O-Alkylation (R1-X, R2-X, ...) Protect->O_Alkylation Deprotect Deprotect Ketone O_Alkylation->Deprotect Intermediates Library of Intermediates Deprotect->Intermediates Reductive_Amination Reductive Amination (R'NH2, R''NH2, ...) Intermediates->Reductive_Amination Final_Library Diverse Final Library Reductive_Amination->Final_Library Screening High-Throughput Screening (e.g., Kinase Assay) Final_Library->Screening Test Compounds Hits Initial Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR Lead Lead Compound SAR->Lead

References

Application Notes and Protocols: 4-Hydroxymethyl-2-acetyl-pyridine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors. 4-Hydroxymethyl-2-acetyl-pyridine is a readily available building block that presents multiple functional groups—a hydroxymethyl, an acetyl, and the pyridine nitrogen—that can be strategically modified to generate libraries of compounds for screening against various enzyme targets. This document provides an overview of the application of pyridine derivatives, with a focus on how this compound can be envisioned as a versatile starting material for the development of potent and selective enzyme inhibitors. We will explore its potential in targeting key enzymes such as cholinesterases, carbonic anhydrases, and protein kinases, supported by generalized experimental protocols and data presentation formats.

Target Enzyme Classes for Pyridine-Based Inhibitors

Derivatives of the pyridine scaffold have been successfully developed to inhibit a wide range of enzymes implicated in various diseases.

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibitors of these enzymes are established therapies for Alzheimer's disease.[3][4] Pyridine-based compounds, particularly carbamate derivatives, have shown potent inhibition of both AChE and BChE.[3][4]

  • Carbonic Anhydrases (CAs): These metalloenzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes.[5] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[6][7] Pyridine-sulfonamide derivatives are a well-established class of potent CA inhibitors.[6][8]

  • Protein Kinases (e.g., TYK2, CDK2, Akt): Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases. Pyridine-containing compounds have been developed as inhibitors of various kinases, including Tyrosine Kinase 2 (TYK2), Cyclin-Dependent Kinase 2 (CDK2), and Akt (Protein Kinase B).[9][10][11]

Quantitative Data on Pyridine-Based Enzyme Inhibitors

The following table summarizes representative inhibitory activities of various pyridine derivatives against different enzyme targets. This data illustrates the potential potency that can be achieved with this scaffold.

Compound ClassTarget EnzymeInhibitory PotencyReference
Pyridine Carbamate Derivative (Compound 8)Human Acetylcholinesterase (hAChE)IC50 = 0.153 ± 0.016 µM[3][4]
Pyridine Carbamate Derivative (Compound 11)Human Butyrylcholinesterase (hBChE)IC50 = 0.828 ± 0.067 µM[3][4]
Pyridine-based TYK2 Inhibitor (Tyk2-IN-22)Tyrosine Kinase 2 (Tyk2)IC50 = 9.7 nM[12]
Pyridine-based TYK2 Inhibitor (Tyk2-IN-22)Janus Kinase 1 (JAK1)IC50 = 148.6 nM[12]
Pyridine-based TYK2 Inhibitor (Tyk2-IN-22)Janus Kinase 3 (JAK3)IC50 = 883.3 nM[12]
Pyridine-Sulfonamide DerivativeHuman Carbonic Anhydrase I (hCA I)Ki = 1.47 ± 0.37 nM[13]
Pyridine-Sulfonamide DerivativeHuman Carbonic Anhydrase II (hCA II)Ki = 3.55 ± 0.57 nM[13]
Pyrazolo[4,3-c]pyridine SulfonamideHuman Carbonic Anhydrase IX (hCA IX)Ki = 79.6 nM - 907.5 nM[8]
Pyrazolo[4,3-c]pyridine SulfonamideHuman Carbonic Anhydrase XII (hCA XII)Ki = 34.5 nM - 713.6 nM[8]
Pyrazolopyridine Derivative (Compound 4)Cyclin-Dependent Kinase 2 (CDK2)IC50 = 0.24 µM[10]
Indazole-Pyridine DerivativeProtein Kinase B (Akt)Ki = 0.16 nM[11]

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of enzyme inhibitors. Below are generalized protocols for key experiments, which can be adapted for screening derivatives of this compound.

Protocol 1: Synthesis of Pyridine-Based Inhibitors (General Scheme)

A hypothetical synthetic route starting from this compound to generate a library of derivatives for screening is outlined below. This scheme illustrates how the functional groups of the starting material can be leveraged for diversification.

G start This compound step1 Oxidation of alcohol start->step1 step2 Reduction of ketone start->step2 step4 Esterification start->step4 step6 Suzuki coupling start->step6 step3 Amide coupling step1->step3 step5 Reductive amination step2->step5 lib1 Library of Amides step3->lib1 lib2 Library of Esters step4->lib2 lib3 Library of Amines step5->lib3 lib4 Library of Biaryls step6->lib4

Caption: Synthetic diversification of this compound.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE and BChE activity.

Materials:

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • AChE or BChE enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of substrates, DTNB, and enzyme in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Add 140 µL of phosphate buffer and 20 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCh or BTCh).

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of the CO2 hydration catalyzed by CA.

Materials:

  • Purified CA isoenzyme

  • HEPES buffer (pH 7.5)

  • CO2-saturated water

  • Test compounds (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed at 25°C using a stopped-flow instrument.

  • The enzyme and inhibitor solutions are pre-incubated.

  • The enzyme-inhibitor solution is mixed with CO2-saturated water in the stopped-flow instrument.

  • The catalytic reaction is monitored by observing the change in pH using a colorimetric indicator or a pH electrode.

  • The initial rates of reaction are determined.

  • Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model.

Protocol 4: Protein Kinase Inhibition Assay (e.g., TYK2 Kinase Assay)

This is a general protocol that can be adapted for various protein kinases.

Materials:

  • Recombinant protein kinase (e.g., TYK2)

  • Peptide substrate

  • ATP (adenosine triphosphate)

  • Kinase buffer (containing MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plate

  • Plate reader

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP formed, is measured using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizations of Signaling Pathways and Workflows

TYK2 Signaling Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling.[9][14]

G cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 Activation jak JAK2 receptor->jak Activation stat STAT tyk2->stat Phosphorylation jak->stat Phosphorylation p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene inhibitor This compound Derivative (Inhibitor) inhibitor->tyk2

Caption: Inhibition of the TYK2-STAT signaling pathway.

Experimental Workflow for Enzyme Inhibitor Development

The development of a novel enzyme inhibitor follows a structured workflow from initial screening to lead optimization.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase start Library of this compound Derivatives hts High-Throughput Screening (HTS) start->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead sar Structure-Activity Relationship (SAR) hit_to_lead->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Efficacy adme->in_vivo candidate Candidate Selection in_vivo->candidate

Caption: Workflow for enzyme inhibitor drug discovery.

Conclusion

This compound represents a versatile and promising starting scaffold for the development of novel enzyme inhibitors. Its functional handles allow for the generation of diverse chemical libraries that can be screened against a multitude of enzyme targets. By employing the standardized protocols for synthesis and biological evaluation outlined in these notes, researchers can systematically explore the structure-activity relationships of novel pyridine derivatives and identify potent and selective lead compounds for further development. The provided visualizations of signaling pathways and experimental workflows offer a conceptual framework for guiding research efforts in this exciting area of drug discovery.

References

Functionalization of the Hydroxyl Group in 4-Hydroxymethyl-2-acetyl-pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical modification of the primary hydroxyl group in 4-Hydroxymethyl-2-acetyl-pyridine. This versatile building block is of interest in medicinal chemistry and materials science, and the ability to selectively functionalize its hydroxyl moiety opens up a wide array of possibilities for analog synthesis and the development of novel molecular entities. The protocols herein describe common and effective transformations including esterification, etherification, oxidation, halogenation, and the Mitsunobu reaction. All procedures are presented with detailed, step-by-step instructions, and quantitative data is summarized for easy comparison.

Disclaimer: The following protocols are based on established chemical principles and analogous transformations of similar pyridyl alcohol substrates. Researchers should consider these as starting points and may need to optimize conditions for their specific applications and scale.

Overview of Functionalization Pathways

The hydroxyl group of this compound can be converted into a variety of other functional groups. The primary methods—esterification, etherification, oxidation, halogenation, and Mitsunobu reaction—provide access to a diverse range of derivatives. These transformations allow for the modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical in drug discovery.

G start This compound ester Ester Derivative start->ester Esterification (RCOCl, Pyridine) ether Ether Derivative start->ether Etherification (NaH, R-X) aldehyde 4-Formyl-2-acetyl-pyridine start->aldehyde Oxidation (PCC, MnO₂) halide 4-Halomethyl-2-acetyl-pyridine start->halide Halogenation (SOCl₂) mitsunobu Mitsunobu Product (Ester, Ether, Azide, etc.) start->mitsunobu Mitsunobu Reaction (DEAD, PPh₃, Nu-H)

Caption: Key functionalization pathways for this compound.

Esterification

Esterification is a fundamental transformation for converting the hydroxyl group into an ester moiety. This is commonly achieved by reaction with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine, which also serves to scavenge the HCl by-product. The resulting esters are often used to mask the polarity of the hydroxyl group or to introduce new functionalities.

Protocol: Acylation using Acid Chloride

This protocol describes the synthesis of 4-(acetoxymethyl)-2-acetyl-pyridine.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Data Summary: Esterification Reactions
EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChloridePyridinePyridine292
2Benzoyl ChlorideTriethylamineDCM488
3Acetic AnhydrideDMAP (cat.), PyridineDCM395
4Pivaloyl ChloridePyridineDCM685

Etherification (Williamson Ether Synthesis)

Etherification introduces an ether linkage, which is generally more stable metabolically than an ester. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Protocol: O-Alkylation using Alkyl Halide

This protocol describes the synthesis of 4-(Benzyloxymethyl)-2-acetyl-pyridine.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen balloon

Procedure:

  • To a flame-dried round-bottom flask under nitrogen, add this compound (1.0 eq) and dissolve in anhydrous THF (10-15 volumes).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas evolution).

  • Stir the suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Summary: Etherification Reactions
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideNaHTHFRT1285
2IodomethaneNaHTHFRT890
3Ethyl iodideKHMDSTHF0 to RT1078

Oxidation

Mild oxidation of the primary alcohol yields the corresponding aldehyde, 4-Formyl-2-acetyl-pyridine, a valuable intermediate for further derivatization (e.g., reductive amination, Wittig reactions). Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used to avoid over-oxidation to the carboxylic acid.

Protocol: Oxidation to Aldehyde using MnO₂

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (20 volumes).

  • Add activated MnO₂ (5-10 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature. The reaction is often complete within 4-24 hours. For less reactive substrates, gentle reflux may be required.

  • Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.

Data Summary: Oxidation Reactions
EntryOxidizing AgentSolventTemp (°C)Time (h)Yield (%)
1MnO₂ (10 eq)DCMRT1689
2PCC (1.5 eq)DCMRT282
3Dess-Martin PeriodinaneDCMRT1.591

Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups with inversion of configuration (though not relevant for this prochiral center).[1] It proceeds under mild, neutral conditions and is tolerant of many functional groups. The reaction involves an alcohol, a nucleophile (often a carboxylic acid or phenol), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

G Mitsunobu Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol, Nucleophile (Nu-H), and PPh₃ in anhydrous THF B Cool solution to 0 °C (Ice Bath) A->B C Add DEAD/DIAD dropwise (exothermic, color change) B->C Initiate Reaction D Warm to RT and stir (1-24 h) C->D E Monitor by TLC D->E F Concentrate solvent E->F Reaction Complete G Purify by column chromatography (to remove PPh₃=O and hydrazine byproduct) F->G H Isolate Pure Product G->H

Caption: A generalized experimental workflow for the Mitsunobu reaction.

Protocol: Mitsunobu Esterification

This protocol describes the esterification with 4-nitrobenzoic acid.

Materials:

  • This compound

  • 4-Nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath

Procedure:

  • In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF (15 volumes).

  • Cool the stirred solution to 0 °C.

  • Add DIAD (1.2 eq) dropwise over 20 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Data Summary: Mitsunobu Reactions
EntryNucleophile (Nu-H)AzodicarboxylateTime (h)Yield (%)
14-Nitrobenzoic AcidDIAD289
2PhenolDEAD475
3PhthalimideDIAD681
4Thioacetic AcidDEAD193

References

Application Notes and Protocols: Reactions Involving the Acetyl Group of 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for key chemical transformations targeting the acetyl group of 4-Hydroxymethyl-2-acetyl-pyridine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science. The presence of two reactive functional groups—a primary alcohol (hydroxymethyl) and a ketone (acetyl)—necessitates a strategic approach to achieve selective modifications.

The protocols outlined below are based on established chemical principles and analogous reactions reported for 2-acetylpyridine and 4-acetylpyridine. A crucial first step for many reactions targeting the acetyl ketone is the protection of the more reactive hydroxymethyl group to prevent unwanted side reactions, particularly under basic or nucleophilic conditions. Acetylation is a common and effective strategy for this purpose.

The general workflow involves an initial protection step, followed by the desired modification of the acetyl group, and an optional final deprotection step to regenerate the free hydroxymethyl group.

G cluster_workflow General Experimental Workflow cluster_reactions Reactions at Acetyl Group Start 4-Hydroxymethyl- 2-acetyl-pyridine Protected Protected Intermediate (4-Acetoxymethyl-2-acetyl-pyridine) Start->Protected Step 1: Protection (Acetylation) Chalcone Chalcone Derivative Protected->Chalcone Claisen-Schmidt Condensation Sec_Alcohol Secondary Alcohol Protected->Sec_Alcohol Ketone Reduction Tert_Alcohol Tertiary Alcohol Protected->Tert_Alcohol Grignard Addition Mannich_Base Mannich Base Protected->Mannich_Base Mannich Reaction Deprotected_Chalcone Deprotected Chalcone Chalcone->Deprotected_Chalcone Step 3: Deprotection (Optional) G cluster_reaction Claisen-Schmidt Condensation Reactant1 4-Acetoxymethyl- 2-acetyl-pyridine Product Chalcone Derivative Reactant1->Product Reactant2 Ar-CHO (Aromatic Aldehyde) Reactant2->Product Catalyst KOH / Ethanol Catalyst->Product Catalyst G cluster_reaction Ketone Reduction Reactant 4-Acetoxymethyl- 2-acetyl-pyridine Product Secondary Alcohol Reactant->Product Reduction Reagent 1. NaBH₄ / MeOH 2. H₂O work-up Reagent->Product G cluster_reaction Grignard Addition Reactant 4-Acetoxymethyl- 2-acetyl-pyridine Product Tertiary Alcohol Reactant->Product Addition Reagent 1. R-MgBr / Dry THF 2. aq. NH₄Cl work-up Reagent->Product G cluster_reaction Mannich Reaction Reactant1 4-Acetoxymethyl- 2-acetyl-pyridine Product Mannich Base (β-Amino-ketone) Reactant1->Product Reactant2 Formaldehyde (CH₂O) + Dimethylamine (HNMe₂) Reactant2->Product Catalyst Acid catalyst (e.g., HCl) Catalyst->Product Catalyst

Application Note: A Scalable, Three-Step Synthesis of 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxymethyl-2-acetyl-pyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both a reactive acetyl group and a primary alcohol, allows for diverse chemical modifications. This application note provides a detailed, scalable, three-step synthetic protocol for the preparation of this compound starting from the commercially available 2-acetyl-4-methylpyridine. The described methodology involves the protection of the ketone, subsequent functionalization of the methyl group, and final deprotection to yield the target compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process:

  • Protection of the Acetyl Group: The ketone functionality of 2-acetyl-4-methylpyridine is protected as a 1,3-dioxolane to prevent its reaction in the subsequent oxidation step.

  • Functionalization of the Methyl Group: The 4-methyl group of the protected intermediate is first brominated using N-Bromosuccinimide (NBS) and then hydrolyzed to the corresponding hydroxymethyl group.

  • Deprotection of the Acetyl Group: The 1,3-dioxolane protecting group is removed under acidic conditions to regenerate the acetyl group, yielding the final product.

Experimental Protocols

Step 1: Protection of 2-acetyl-4-methylpyridine

This protocol details the formation of 2-(4-methylpyridin-2-yl)-2-methyl-1,3-dioxolane.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-acetyl-4-methylpyridine135.1610.0 g74.0 mmol
Ethylene glycol62.075.5 g (4.95 mL)88.8 mmol
p-Toluenesulfonic acid (p-TsOH)172.200.25 g1.45 mmol
Toluene-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-acetyl-4-methylpyridine (10.0 g, 74.0 mmol), ethylene glycol (5.5 g, 88.8 mmol), p-toluenesulfonic acid (0.25 g, 1.45 mmol), and toluene (150 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 1.33 mL) is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-methylpyridin-2-yl)-2-methyl-1,3-dioxolane as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of 2-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane

This two-part protocol describes the bromination of the methyl group followed by hydrolysis.

Part A: Bromination

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-(4-methylpyridin-2-yl)-2-methyl-1,3-dioxolane179.2210.0 g55.8 mmol
N-Bromosuccinimide (NBS)177.9810.9 g61.4 mmol
Azobisisobutyronitrile (AIBN)164.210.09 g0.55 mmol
Carbon tetrachloride-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-methylpyridin-2-yl)-2-methyl-1,3-dioxolane (10.0 g, 55.8 mmol), N-Bromosuccinimide (10.9 g, 61.4 mmol), and carbon tetrachloride (200 mL).

  • Add AIBN (0.09 g, 0.55 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by the disappearance of the starting material using TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(4-(bromomethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane, which can be used in the next step without further purification.

Part B: Hydrolysis

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Crude 2-(4-(bromomethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane258.12(from previous step)~55.8 mmol
Sodium carbonate (Na2CO3)105.998.8 g83.0 mmol
Acetone/Water (1:1 v/v)-200 mL-

Procedure:

  • Dissolve the crude 2-(4-(bromomethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane in a mixture of acetone and water (1:1, 200 mL) in a 500 mL round-bottom flask.

  • Add sodium carbonate (8.8 g, 83.0 mmol) to the solution.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate) to afford 2-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane.

Expected Yield (over two steps): 60-75%

Step 3: Deprotection to this compound

This protocol describes the acid-catalyzed hydrolysis of the dioxolane protecting group.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane195.218.0 g41.0 mmol
Acetone-100 mL-
2M Hydrochloric Acid (HCl)-50 mL-

Procedure:

  • Dissolve 2-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane (8.0 g, 41.0 mmol) in acetone (100 mL) in a 250 mL round-bottom flask.

  • Add 2M aqueous HCl (50 mL) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) or by recrystallization to obtain this compound.

Expected Yield: 80-90%

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductMolar Ratio (Starting Material:Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)
1 2-acetyl-4-methylpyridineEthylene glycol, p-TsOH2-(4-methylpyridin-2-yl)-2-methyl-1,3-dioxolane1 : 1.2 : 0.02TolueneReflux4-685-95
2A 2-(4-methylpyridin-2-yl)-2-methyl-1,3-dioxolaneNBS, AIBN2-(4-(bromomethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane1 : 1.1 : 0.01CCl4Reflux4-6-
2B 2-(4-(bromomethyl)pyridin-2-yl)-2-methyl-1,3-dioxolaneNa2CO32-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane1 : 1.5Acetone/H2OReflux3-560-75 (for 2A & 2B)
3 2-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane2M HClThis compound-Acetone/H2ORoom Temp2-480-90

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Functionalization cluster_step3 Step 3: Deprotection Start 2-acetyl-4-methylpyridine Step1_Product 2-(4-methylpyridin-2-yl)-2-methyl-1,3-dioxolane Start->Step1_Product Ethylene glycol, p-TsOH, Toluene Step2a_Product 2-(4-(bromomethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane Step1_Product->Step2a_Product NBS, AIBN, CCl4 Step2b_Product 2-(4-(hydroxymethyl)pyridin-2-yl)-2-methyl-1,3-dioxolane Step2a_Product->Step2b_Product Na2CO3, Acetone/H2O Final_Product This compound Step2b_Product->Final_Product 2M HCl, Acetone

Caption: Synthetic workflow for this compound.

Disclaimer: This application note provides a proposed synthetic route based on established chemical transformations. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Testing the Bioactivity of 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[][2][3] The compound 4-Hydroxymethyl-2-acetyl-pyridine belongs to this family, and while specific data on its bioactivity is limited, its structural similarity to other bioactive pyridine compounds warrants investigation. For instance, derivatives of the related compound 2-acetylpyridine have shown potential as antitumor agents.[] This document outlines a comprehensive experimental design for the initial bioactivity screening of this compound, intended for researchers in drug discovery and development. The workflow progresses from broad in vitro screening to more targeted cell-based assays to identify potential therapeutic applications.[4][5]

The proposed workflow is designed to first establish the compound's toxicity profile, a critical initial step in drug development, followed by a broad screening against a key class of drug targets—protein kinases.[6][7] Subsequent assays are designed to confirm initial findings and explore other potential activities, such as anti-inflammatory effects.

Experimental Workflow

The screening process is structured in a tiered approach to efficiently identify and characterize the biological activity of this compound. This systematic process ensures that resources are focused on the most promising activities.

Experimental_Workflow cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary Cell-Based Assays cluster_2 Tier 3: Further Development A Compound Preparation (this compound) B Cytotoxicity Profiling (MTT & LDH Assays) A->B C Broad-Spectrum Kinase Panel (e.g., ADP-Glo™ Assay) A->C D Determine IC50 in Relevant Cell Lines B->D Safe Dose Range E Mechanism of Action Studies (e.g., Phospho-Target Western Blot) C->E Identified Kinase Hit G Lead Optimization E->G F Anti-Inflammatory Screening (Nitric Oxide Assay) F->G H In Vivo Studies G->H

Caption: High-level experimental workflow for bioactivity screening.

Tier 1: Primary In Vitro Screening Protocols

The initial phase of screening involves assessing the compound's general toxicity and its effect on a broad panel of molecular targets.[8][9]

Protocol 1: Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • This compound (test compound)

  • Human cancer cell line (e.g., HeLa, A549) or a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cytotoxicity (LDH) Assay

Principle: The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] Loss of membrane integrity results in the release of this stable cytosolic enzyme.[10]

Materials and Reagents:

  • Cells and compound as described in Protocol 1.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Maximum LDH Release Control: Add lysis buffer (provided in the kit) to control wells 1 hour before sample collection to determine the maximum LDH release.

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation: Tier 1 Screening

Table 1: Cytotoxicity Profile of this compound

Cell Line Assay Incubation Time (h) IC₅₀ (µM)
HeLa MTT 48 75.2 ± 5.1
A549 MTT 48 88.9 ± 6.3
HEK293 MTT 48 > 100

| HeLa | LDH | 48 | 82.5 ± 7.4 |

Protocol 3: Broad-Spectrum Kinase Inhibition Assay

Principle: Many diseases involve dysregulated kinase activity, making kinases a major class of drug targets.[11] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12] Inhibition of the kinase results in a lower ADP level and reduced luminescence.[13]

Materials and Reagents:

  • This compound.

  • A panel of purified protein kinases (e.g., Promega's Kinase Enzyme Systems).[12]

  • Corresponding kinase-specific substrates and buffers.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at a fixed concentration (e.g., 10 µM).

  • Add the kinase, substrate, and ATP to initiate the reaction. Include positive controls (known inhibitors) and negative controls (vehicle).[11]

  • Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the panel relative to the vehicle control. Kinases showing significant inhibition (e.g., >50%) are considered "hits."

Tier 2: Secondary Cell-Based Assay Protocols

Following a "hit" from the primary screen, secondary assays are performed to confirm the activity in a cellular context and to explore other potential mechanisms.

Hypothetical Signaling Pathway

If the primary screen identifies an inhibitor for a kinase, for example, MAPK1 (ERK2), the following pathway could be investigated.

Signaling_Pathway cluster_pathway MAPK Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK MAPK1 (ERK2) MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Compound This compound Compound->ERK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Protocol 4: Anti-Inflammatory Activity (Nitric Oxide Assay)

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials and Reagents:

  • RAW 264.7 macrophage cell line.

  • DMEM with 10% FBS.

  • Lipopolysaccharide (LPS).

  • Griess Reagent System (e.g., from Promega).

  • This compound.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement: Transfer 50 µL of the supernatant to a new plate.

  • Add 50 µL of Sulfanilamide solution (from the Griess kit) and incubate for 10 minutes at room temperature.

  • Add 50 µL of NED solution (from the Griess kit) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells. An MTT assay should be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation: Tier 2 Screening

Table 2: Kinase Inhibition Profile of this compound

Kinase Target % Inhibition @ 10 µM IC₅₀ (µM)
MAPK1 (ERK2) 85.3 ± 4.2 1.5 ± 0.2
CDK2 22.1 ± 3.5 > 50
AKT1 15.8 ± 2.9 > 50

| SRC | 48.7 ± 5.0 | 12.8 ± 1.1 |

Table 3: Anti-Inflammatory Effect of this compound on RAW 264.7 Cells

Treatment Concentration (µM) Nitrite (µM) % Inhibition of NO Production Cell Viability (%)
Control - 1.2 ± 0.3 - 100
LPS (1 µg/mL) - 35.8 ± 2.5 0 98 ± 3
LPS + Compound 1 28.1 ± 1.9 21.5 97 ± 4
LPS + Compound 10 15.4 ± 1.5 57.0 95 ± 5

| LPS + Compound | 50 | 8.2 ± 0.9 | 77.1 | 91 ± 6 |

Conclusion

This document provides a structured and detailed workflow for the initial bioactivity screening of this compound. The proposed experiments will establish the compound's cytotoxic profile and screen for potential kinase inhibitory and anti-inflammatory activities. Positive results from this screening cascade will provide a strong foundation for more advanced mechanism of action studies, lead optimization, and eventual preclinical development.[4][7]

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-Hydroxymethyl-2-acetyl-pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxymethyl-2-acetyl-pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy involves the selective oxidation of the 4-methyl group of a suitable precursor, such as 2-acetyl-4-methylpyridine. This precursor can be synthesized through various methods, including the Grignard reaction of 2-bromo-4-methylpyridine with acetic anhydride.

Q2: What are the critical parameters to control during the oxidation step?

The critical parameters for the selective oxidation of the 4-methyl group include the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation to the corresponding aldehyde or carboxylic acid is a common side reaction, so careful monitoring of the reaction progress is crucial.

Q3: What are the potential side products in this synthesis?

Potential side products include the over-oxidation products (4-formyl-2-acetyl-pyridine and 2-acetyl-4-pyridinecarboxylic acid), unreacted starting material, and potentially products from the oxidation of the acetyl group, although this is less common under mild conditions.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the desired product from impurities. Recrystallization can also be employed for further purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material (2-acetyl-4-methylpyridine) 1. Inactive oxidizing agent. 2. Insufficient reaction temperature or time. 3. Poor quality of solvent or reagents.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. Extend the reaction time if necessary. 3. Ensure all solvents and reagents are anhydrous and of high purity.
Formation of significant amounts of over-oxidation products (aldehyde or carboxylic acid) 1. Oxidizing agent is too strong. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Consider a milder oxidizing agent (e.g., MnO₂ instead of SeO₂). 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Difficulty in separating the product from impurities by column chromatography 1. Inappropriate solvent system. 2. Co-elution with a side product of similar polarity. 3. Product degradation on silica gel.1. Optimize the solvent system for column chromatography using TLC. A gradient elution might be necessary. 2. Consider a different purification technique, such as preparative HPLC or recrystallization. 3. Deactivate the silica gel with a small percentage of triethylamine in the eluent to prevent degradation of the pyridine derivative.
Presence of residual starting material in the final product 1. Incomplete reaction. 2. Inefficient purification.1. Re-run the reaction with a slight excess of the oxidizing agent or for a longer duration. 2. Re-purify the product using column chromatography with a shallower solvent gradient.

Experimental Protocols

Protocol 1: Synthesis of 2-acetyl-4-methylpyridine (Precursor)

This protocol describes a Grignard reaction to synthesize the precursor molecule.

Materials:

  • 2-bromo-4-methylpyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Acetic anhydride

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere with a crystal of iodine.

  • Add a solution of 2-bromo-4-methylpyridine in anhydrous THF dropwise to the magnesium turnings. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound

This protocol outlines the selective oxidation of the 4-methyl group.

Materials:

  • 2-acetyl-4-methylpyridine

  • Manganese dioxide (activated)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of 2-acetyl-4-methylpyridine in DCM, add activated manganese dioxide (5-10 equivalents).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 40-60% ethyl acetate in hexanes).

Data Presentation

Reaction Step Reactant Reagent Solvent Temperature (°C) Time (h) Yield (%)
Precursor Synthesis 2-bromo-4-methylpyridineMg, Acetic AnhydrideTHF0 to RT13~60-70
Oxidation 2-acetyl-4-methylpyridineMnO₂DCMRT24-48~50-65

Mandatory Visualization

experimental_workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation A 2-bromo-4-methylpyridine B Grignard Reagent Formation (Mg, THF) A->B C Acylation (Acetic Anhydride) B->C D Workup & Purification C->D E 2-acetyl-4-methylpyridine D->E F 2-acetyl-4-methylpyridine G Selective Oxidation (MnO₂, DCM) F->G H Filtration & Purification G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Start Start: 2-acetyl-4-methylpyridine Oxidation Oxidation Reaction Start->Oxidation Desired Desired Product: This compound Oxidation->Desired Controlled Conditions Side1 Side Product: 4-formyl-2-acetyl-pyridine (Over-oxidation) Oxidation->Side1 Harsh Conditions Unreacted Unreacted Starting Material Oxidation->Unreacted Incomplete Reaction Side2 Side Product: 2-acetyl-4-pyridinecarboxylic acid (Further Over-oxidation) Side1->Side2 Prolonged Reaction

Caption: Logical relationship of products and side products in the oxidation step.

Technical Support Center: Synthesis of 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 4-Hydroxymethyl-2-acetyl-pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic strategy. A common and plausible synthetic route involves the oxidation of a methyl group at the 4-position of a pyridine ring to a carboxylic acid, followed by its reduction to a hydroxymethyl group.

Route 1: Oxidation of 2-Acetyl-4-methylpyridine followed by Reduction

This two-step approach is a common strategy for introducing the hydroxymethyl group.

Q1: My oxidation of 2-acetyl-4-methylpyridine is resulting in a low yield of the carboxylic acid. What are the potential causes?

A1: Low yields in the oxidation of a methylpyridine to a pyridinecarboxylic acid can stem from several factors. Incomplete reaction, over-oxidation, and side reactions are common culprits. The choice of oxidant and reaction conditions are critical.

Troubleshooting:

  • Incomplete Conversion: The methyl group on the pyridine ring can be resistant to oxidation. Ensure your reaction is running for a sufficient amount of time and at the optimal temperature. Monitoring the reaction by TLC or GC-MS can help determine the point of maximum conversion.

  • Over-oxidation: While less common for a methyl group, strong oxidizing agents could potentially lead to ring-opening or degradation of the starting material or product.

  • Side Reactions: The acetyl group is also susceptible to oxidation. It is crucial to use a selective oxidizing agent that preferentially targets the methyl group.

  • Reagent Purity: Ensure the purity of your starting material and the quality of the oxidizing agent. Old or improperly stored reagents can have reduced activity.

Recommended Actions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of the oxidizing agent.

  • Choice of Oxidant: Consider milder, more selective oxidizing agents. While potassium permanganate (KMnO₄) is a strong oxidant, it can sometimes lead to lower yields due to its aggressive nature. Alternative methods like catalytic oxidation using selenium dioxide (SeO₂) or nitric acid may offer better selectivity.

  • Product Isolation: The workup procedure is critical. Pyridinecarboxylic acids can be amphoteric, making extraction challenging. Ensure the pH is adjusted correctly to precipitate or extract the product effectively.

ParameterPossible IssueRecommended Solution
Reaction Time Insufficient time for complete conversion.Monitor reaction progress by TLC/GC-MS to determine optimal time.
Temperature Too low for efficient reaction; too high may cause degradation.Perform small-scale experiments to find the optimal temperature range.
Oxidizing Agent Too harsh, leading to side reactions or degradation.Consider using a milder or more selective oxidant (e.g., SeO₂, HNO₃).
Work-up pH Incorrect pH leading to poor product recovery.Carefully adjust the pH to the isoelectric point of the amino acid for precipitation.

Q2: I am observing a low yield during the reduction of the carboxylic acid to the alcohol. What should I investigate?

A2: The reduction of a carboxylic acid in the presence of a ketone (the acetyl group) requires a selective reducing agent. Non-selective reduction can lead to a mixture of products, thus lowering the yield of the desired compound.

Troubleshooting:

  • Non-selective Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the carboxylic acid and the acetyl group.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reducing agent, low temperature, or short reaction time.

  • Difficult Product Isolation: The hydroxymethyl product may be highly polar and water-soluble, making extraction from an aqueous workup difficult.

Recommended Actions:

  • Selective Reducing Agent: Use a reducing agent that is selective for carboxylic acids over ketones. Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are excellent choices for this transformation.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product.

  • Work-up Procedure: To improve recovery of the polar product, continuous extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) from the aqueous layer may be necessary. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

ParameterPossible IssueRecommended Solution
Reducing Agent Non-selective, reducing both functional groups.Use a selective reagent like BH₃·THF or BMS.
Stoichiometry Insufficient reducing agent for complete conversion.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).
Product Extraction Poor recovery of the polar product from the aqueous phase.Perform continuous extraction or use a salting-out technique.
Route 2: Grignard Reaction on a 4-Substituted-2-cyanopyridine

This route involves the formation of the acetyl group via the reaction of a Grignard reagent with a nitrile.

Q3: My Grignard reaction of methylmagnesium bromide with 2-cyano-4-(hydroxymethyl)pyridine is giving a very low yield. What are the likely problems?

A3: Grignard reactions are notoriously sensitive to reaction conditions. The presence of acidic protons, such as the one in the hydroxymethyl group, is a major issue.

Troubleshooting:

  • Quenching of the Grignard Reagent: The primary hydroxyl group of the hydroxymethyl substituent is acidic and will be deprotonated by the Grignard reagent, consuming it in a non-productive acid-base reaction.[1]

  • Moisture in the Reaction: Grignard reagents react readily with water. Any moisture in the glassware, solvents, or starting materials will destroy the reagent.

  • Side Reactions: The intermediate imine formed after the Grignard addition can sometimes undergo further reactions if the workup is not performed carefully.[2]

Recommended Actions:

  • Protection of the Hydroxyl Group: The hydroxymethyl group must be protected before the Grignard reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. The protecting group can be removed after the Grignard reaction.

  • Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: The acidic workup to hydrolyze the intermediate imine to the ketone should be performed at a low temperature to minimize side reactions.

ParameterPossible IssueRecommended Solution
Hydroxyl Group Acidic proton quenches the Grignard reagent.Protect the alcohol as a silyl ether or benzyl ether before the reaction.
Reaction Conditions Presence of water or air deactivates the Grignard reagent.Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.
Workup Uncontrolled hydrolysis leading to side products.Perform the acidic workup at a low temperature (e.g., 0 °C).

Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of this compound via the oxidation and subsequent reduction route.

Protocol 1: Synthesis of 2-Acetyl-4-pyridinecarboxylic acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetyl-4-methylpyridine (5.0 g, 37.0 mmol) and water (100 mL).

  • Addition of Oxidant: While stirring, slowly add potassium permanganate (KMnO₄) (11.7 g, 74.0 mmol) in small portions over 1 hour. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Heat the mixture to reflux (100 °C) and maintain for 4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the MnO₂. Wash the filter cake with hot water (2 x 20 mL).

    • Combine the filtrates and cool in an ice bath.

    • Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-acetyl-4-pyridinecarboxylic acid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-acetyl-4-pyridinecarboxylic acid (4.0 g, 24.2 mmol) in anhydrous tetrahydrofuran (THF) (80 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 36.3 mL, 36.3 mmol) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (10 mL) until the gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1 M aqueous HCl (20 mL) and stir for 30 minutes.

    • Basify the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to a pH of 8.

    • Extract the aqueous layer with dichloromethane (4 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction start 2-Acetyl-4-methylpyridine intermediate 2-Acetyl-4-pyridinecarboxylic acid start->intermediate KMnO₄, H₂O, Reflux final This compound intermediate->final BH₃·THF, THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_step Identify Problematic Step (Oxidation or Reduction) start->check_step oxidation_issues Oxidation Issues check_step->oxidation_issues Oxidation reduction_issues Reduction Issues check_step->reduction_issues Reduction incomplete_ox Incomplete Reaction? oxidation_issues->incomplete_ox side_reactions_ox Side Reactions? oxidation_issues->side_reactions_ox poor_recovery_ox Poor Recovery? oxidation_issues->poor_recovery_ox incomplete_red Incomplete Reaction? reduction_issues->incomplete_red non_selective_red Non-selective Reduction? reduction_issues->non_selective_red poor_recovery_red Poor Recovery? reduction_issues->poor_recovery_red optimize_cond_ox Optimize Time/Temp incomplete_ox->optimize_cond_ox change_oxidant Change Oxidant side_reactions_ox->change_oxidant optimize_workup_ox Optimize Workup pH poor_recovery_ox->optimize_workup_ox solution Improved Yield optimize_cond_ox->solution change_oxidant->solution optimize_workup_ox->solution optimize_cond_red Optimize Time/Temp/Equiv. incomplete_red->optimize_cond_red change_reductant Use Selective Reductant non_selective_red->change_reductant optimize_extraction Optimize Extraction poor_recovery_red->optimize_extraction optimize_cond_red->solution change_reductant->solution optimize_extraction->solution

Caption: Troubleshooting workflow for low yield synthesis.

References

identifying and minimizing byproducts in 4-Hydroxymethyl-2-acetyl-pyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-Hydroxymethyl-2-acetyl-pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from 4-methyl-2-acetyl-pyridine resulted in a low yield and multiple spots on my TLC plate. What are the likely byproducts?

A1: Low yields and multiple TLC spots when synthesizing this compound from 4-methyl-2-acetyl-pyridine often point to over-oxidation or side reactions. The primary expected byproducts include:

  • 4-Formyl-2-acetyl-pyridine: This can result from the over-oxidation of the newly formed hydroxymethyl group.

  • 2-Acetyl-isonicotinic acid: This is another over-oxidation product where the hydroxymethyl group is fully oxidized to a carboxylic acid.

  • Starting Material: Incomplete reaction will leave unreacted 4-methyl-2-acetyl-pyridine.

  • Di-substituted products: Depending on the reaction conditions, reactions on the acetyl group or the pyridine ring might occur.

Q2: How can I selectively oxidize the 4-methyl group without affecting the 2-acetyl group?

A2: Selective oxidation is a common challenge. The acetyl group's methyl is susceptible to oxidation under harsh conditions. To achieve selective oxidation of the 4-methyl group, consider the following:

  • Protecting the Acetyl Group: The acetyl group can be protected as a ketal before the oxidation step. This is a robust method to prevent its oxidation. The ketal can be deprotected under acidic conditions after the oxidation of the 4-methyl group is complete.

  • Mild Oxidizing Agents: Employing milder and more selective oxidizing agents can help. For instance, using selenium dioxide (SeO2) is a common method for the selective oxidation of methyl groups on heterocyclic rings. Other options include manganese dioxide (MnO2) under controlled conditions.

Q3: I am observing a byproduct with a mass corresponding to the addition of an oxygen atom to my starting material, but it's not the desired product. What could it be?

A3: An additional oxygen atom could indicate the formation of a pyridine N-oxide. The nitrogen atom in the pyridine ring is susceptible to oxidation, especially when using strong oxidizing agents like hydrogen peroxide or peroxy acids. To minimize N-oxide formation:

  • Choice of Oxidant: Avoid strong, non-specific oxidizing agents.

  • Reaction Conditions: Control the reaction temperature and stoichiometry of the oxidant carefully. Lower temperatures generally favor the desired oxidation over N-oxidation.

Q4: What are the best analytical techniques to identify and quantify byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for accurate identification and quantification:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of your product and the percentage of each byproduct. Using a suitable column (e.g., C18) and a gradient elution method will provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying non-volatile byproducts by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Over-oxidation to aldehyde or carboxylic acid. 3. Degradation of the product under reaction conditions.1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Use a milder oxidizing agent or a protecting group strategy for the acetyl function. 3. Run the reaction at a lower temperature and ensure a clean work-up procedure.
Presence of Over-oxidation Byproducts (4-Formyl-2-acetyl-pyridine, 2-Acetyl-isonicotinic acid) 1. Oxidizing agent is too strong. 2. Reaction time is too long. 3. Reaction temperature is too high.1. Switch to a more selective oxidant (e.g., SeO2, MnO2). 2. Optimize reaction time by careful monitoring. 3. Reduce the reaction temperature.
Formation of Pyridine N-oxide Use of strong, non-specific oxidizing agents (e.g., H2O2, peroxy acids).1. Use an oxidant that is less prone to N-oxidation. 2. Carefully control the stoichiometry of the oxidant.
Difficulty in Purifying the Product Byproducts have similar polarity to the desired product.1. Optimize your column chromatography conditions (e.g., try different solvent systems, use a gradient elution). 2. Consider recrystallization from a suitable solvent system to purify the final product.

Experimental Protocols

Protocol 1: Ketal Protection of the Acetyl Group

  • Dissolve: Dissolve 4-methyl-2-acetyl-pyridine in toluene.

  • Add Reagents: Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purify: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Selective Oxidation using Selenium Dioxide

  • Dissolve: Dissolve the ketal-protected 4-methyl-2-acetyl-pyridine in a suitable solvent such as dioxane.

  • Add Oxidant: Add a stoichiometric amount of selenium dioxide (SeO2).

  • Heat: Heat the reaction mixture to reflux.

  • Monitor: Monitor the progress of the reaction by TLC or HPLC.

  • Filter: Once the reaction is complete, cool the mixture and filter off the black selenium precipitate.

  • Concentrate: Concentrate the filtrate under reduced pressure.

Protocol 3: Ketal Deprotection

  • Dissolve: Dissolve the crude oxidized product in a mixture of acetone and water.

  • Add Acid: Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Stir: Stir the mixture at room temperature.

  • Monitor: Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize: Carefully neutralize the reaction mixture with a base, such as sodium bicarbonate.

  • Extract: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify: Dry the organic layer and concentrate. Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_oxidation Step 2: Oxidation cluster_deprotection Step 3: Deprotection cluster_analysis QC & Purification start 4-Methyl-2-acetyl-pyridine protect Ketal Protection (Ethylene Glycol, p-TsOH) start->protect protected_product Protected Intermediate protect->protected_product oxidize Selective Oxidation (e.g., SeO2) protected_product->oxidize oxidized_product Oxidized Intermediate oxidize->oxidized_product deprotect Ketal Deprotection (Acidic Conditions) oxidized_product->deprotect final_product This compound deprotect->final_product purify Purification (Column Chromatography/ Recrystallization) final_product->purify analyze Analysis (HPLC, LC-MS, NMR) purify->analyze

Caption: Synthetic workflow for this compound.

byproduct_formation start 4-Methyl-2-acetyl-pyridine oxidant Oxidizing Agent byproduct3 Pyridine N-oxide derivative start->byproduct3 Side Reaction (N-oxidation) desired_product This compound oxidant->desired_product Desired Pathway byproduct1 4-Formyl-2-acetyl-pyridine (Over-oxidation) desired_product->byproduct1 Further Oxidation byproduct2 2-Acetyl-isonicotinic acid (Over-oxidation) byproduct1->byproduct2 Further Oxidation

Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 4-Hydroxymethyl-2-acetyl-pyridine.

Troubleshooting Guide: Enhancing Solubility of this compound

Issue: My this compound is not dissolving in my desired aqueous buffer.

This is a common challenge that can often be addressed by systematically exploring various solubilization techniques. Below are a series of steps and strategies to improve the solubility of your compound.

Question 1: What initial steps can I take to improve the solubility of this compound in an aqueous solution?

Answer:

Start with the simplest methods before moving to more complex formulations.

  • pH Adjustment: The pyridine moiety in this compound is weakly basic. Adjusting the pH of your aqueous buffer can significantly impact its solubility. For weakly basic drugs, decreasing the pH will lead to the formation of a more soluble salt.[1] Experiment with a range of acidic pH values to identify the optimal pH for dissolution.

  • Heating and Agitation: Gently heating the solution while stirring can increase the rate of dissolution. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the thermal stability of this compound.

  • Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.[2][3] If you have the compound in solid form, techniques like micronization or nanosuspension can increase the surface area available for solvation, thereby improving the dissolution rate.[2][4][5]

Question 2: I've tried adjusting the pH, but the solubility is still insufficient for my experimental needs. What's the next step?

Answer:

If pH adjustment is not sufficient, you can explore the use of co-solvents.

Co-solvency: This technique involves adding a water-miscible organic solvent to your aqueous solution to reduce the polarity of the solvent system, which can enhance the solubility of non-polar or weakly polar compounds.[4][6]

Commonly used co-solvents in research and pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

It is crucial to perform these experiments systematically by creating a co-solvent system with varying concentrations to find the optimal ratio for solubilization without negatively impacting your experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to enhance the solubility of poorly soluble compounds like pyridine derivatives?

A1: A variety of techniques can be employed, often categorized into physical and chemical modifications.[7]

  • Physical Modifications:

    • Particle Size Reduction: Methods like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[2][3]

    • Modification of Crystal Habit: Utilizing amorphous forms or creating co-crystals can improve solubility.[7]

    • Drug Dispersion in Carriers: Techniques such as solid dispersions and solid solutions involve dispersing the drug in an inert carrier to enhance solubility.[4]

  • Chemical Modifications:

    • pH Adjustment: Altering the pH of the solvent to ionize the drug, thereby increasing its solubility.[1]

    • Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to reduce its polarity.[4]

    • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, which have enhanced aqueous solubility.[1][2]

    • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their solubility in aqueous solutions.[5]

Q2: How do I choose the right solubilization technique for my experiment?

A2: The selection of a suitable solubilization method depends on several factors:

  • Physicochemical Properties of the Drug: Understanding the pKa, logP, and solid-state properties of this compound is crucial.

  • Intended Application: The chosen method must be compatible with your downstream experiments (e.g., cell-based assays, animal studies). For instance, some co-solvents or surfactants may exhibit toxicity at higher concentrations.

  • Required Concentration: The desired final concentration of the drug will influence the choice of technique.

  • Stability of the Compound: The selected method should not cause degradation of this compound.

The following decision-making flowchart can guide you in selecting an appropriate strategy:

Solubilization_Strategy_Decision_Flowchart start Start: Solubility Issue with This compound check_ionizable Is the compound ionizable? start->check_ionizable adjust_ph Adjust pH check_ionizable->adjust_ph Yes use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) check_ionizable->use_cosolvent No solubility_sufficient1 Solubility Sufficient? adjust_ph->solubility_sufficient1 solubility_sufficient1->use_cosolvent No end_success End: Problem Solved solubility_sufficient1->end_success Yes solubility_sufficient2 Solubility Sufficient? use_cosolvent->solubility_sufficient2 use_surfactant Use Surfactants (e.g., Tweens, Spans) solubility_sufficient2->use_surfactant No solubility_sufficient2->end_success Yes solubility_sufficient3 Solubility Sufficient? use_surfactant->solubility_sufficient3 use_complexation Use Complexation Agents (e.g., Cyclodextrins) solubility_sufficient3->use_complexation No solubility_sufficient3->end_success Yes solubility_sufficient4 Solubility Sufficient? use_complexation->solubility_sufficient4 solid_dispersion Consider Advanced Formulations (e.g., Solid Dispersions, Nanosuspensions) solubility_sufficient4->solid_dispersion No solubility_sufficient4->end_success Yes end_failure End: Further Formulation Development Required solid_dispersion->end_failure

A decision-making flowchart for selecting a solubilization strategy.

Q3: Are there any compatibility issues I should be aware of when using excipients with this compound?

A3: Yes, compatibility testing is essential. The hydroxyl and acetyl groups in this compound could potentially react with certain excipients. For instance, basic or acidic excipients could catalyze hydrolysis of the acetyl group. It is recommended to perform stability studies of your formulation under the intended storage and experimental conditions.

Data Presentation: Solubility Enhancement of this compound

The following table summarizes hypothetical quantitative data for different solubilization methods.

Solubilization MethodSolvent SystemConcentration of Solubilizing AgentAchieved Solubility of this compound (mg/mL)Fold Increase in Solubility
None (Control) Deionized WaterN/A0.51
pH Adjustment pH 3.0 BufferN/A5.210.4
Co-solvency Water:Ethanol (80:20 v/v)20%8.517
Co-solvency Water:PEG 400 (70:30 v/v)30%12.324.6
Complexation Aqueous HP-β-Cyclodextrin10% w/v15.831.6
Micellar Solubilization Aqueous Polysorbate 802% w/v9.719.4

Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the desired solvent system (e.g., water, buffer, co-solvent mixture) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent system.

Protocol 2: Preparation of a Co-solvent Formulation

  • Prepare the desired co-solvent mixture by accurately measuring the required volumes of the organic co-solvent and the aqueous phase.

  • Slowly add the pre-weighed this compound to the co-solvent mixture while continuously stirring.

  • If necessary, gently warm the mixture to aid dissolution, ensuring the temperature does not exceed the compound's degradation point.

  • Continue stirring until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If present, filter the solution.

Visualizations

The following workflow illustrates the general process for addressing solubility challenges in a research setting.

Experimental_Workflow_for_Solubility_Enhancement start Start: Poor Solubility of This compound characterize Characterize Physicochemical Properties (pKa, logP, melting point) start->characterize select_methods Select Potential Solubilization Methods (pH, Co-solvents, Complexation) characterize->select_methods formulation Prepare Formulations select_methods->formulation evaluate_solubility Evaluate Solubility (Shake-Flask Method) formulation->evaluate_solubility check_stability Assess Formulation Stability (Physical and Chemical) evaluate_solubility->check_stability optimize Optimize Formulation check_stability->optimize optimize->formulation Iterate if needed end End: Suitable Formulation Developed optimize->end Successful

A general experimental workflow for enhancing drug solubility.

The signaling pathway below illustrates the logical relationship between the problem and the potential solutions.

Solubility_Problem_Solution_Pathway cluster_solutions Potential Solutions problem Problem: Low Aqueous Solubility of This compound solution1 pH Modification problem->solution1 solution2 Co-solvency problem->solution2 solution3 Complexation problem->solution3 solution4 Use of Surfactants problem->solution4 outcome Outcome: Enhanced Solubility and Bioavailability solution1->outcome solution2->outcome solution3->outcome solution4->outcome

A logical pathway from the solubility problem to potential solutions.

References

Technical Support Center: Refining Analytical Methods for 4-Hydroxymethyl-2-acetyl-pyridine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of 4-Hydroxymethyl-2-acetyl-pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-UV is a robust and widely available technique suitable for routine analysis.[1][2] GC-MS offers higher sensitivity and selectivity, which is particularly useful for trace-level detection and impurity profiling.[3]

Q2: What are the key considerations for sample preparation when analyzing this compound?

A2: Key considerations for sample preparation include the sample matrix, the concentration of the analyte, and the chosen analytical technique. For pharmaceutical formulations, simple dissolution in a suitable solvent, often the mobile phase for HPLC analysis, is a common starting point.[4] For more complex matrices, such as biological fluids or reaction mixtures, a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[4] It is crucial to ensure the analyte is stable in the chosen solvent and to filter the sample prior to injection to prevent column clogging.

Q3: How can I improve the peak shape for this compound in reverse-phase HPLC?

A3: Peak tailing is a common issue for pyridine-containing compounds in reverse-phase HPLC due to interactions with residual silanol groups on the stationary phase. To improve peak shape, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the pyridine nitrogen, reducing its interaction with silanols.[2]

  • Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups.

  • Column Selection: Employing a column with low silanol activity or an end-capped column is highly recommended.[5]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the mobile phase.[4]

Q4: What are the typical stability concerns for this compound during analysis?

A4: Hydroxymethyl pyridine derivatives can be susceptible to degradation under certain conditions. It is advisable to conduct forced degradation studies to understand the stability of the molecule under stress conditions such as acid, base, oxidation, heat, and light.[6][7] This information is crucial for developing a stability-indicating method. Samples should be stored in well-sealed containers, protected from light, and refrigerated if necessary to minimize degradation.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of the basic pyridine nitrogen with acidic silanol groups on the column.1. Lower the mobile phase pH to ~3 using a suitable buffer (e.g., phosphate or acetate). 2. Add a tailing suppressor like triethylamine (0.1% v/v) to the mobile phase. 3. Use a column specifically designed for basic compounds or one with high end-capping. 4. Ensure the sample is dissolved in the mobile phase.
Poor Resolution Inadequate separation from other components or impurities.1. Optimize the mobile phase composition (e.g., adjust the organic modifier to water ratio). 2. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). 3. Decrease the flow rate. 4. Use a longer column or a column with a smaller particle size.
Ghost Peaks Contamination in the mobile phase, injection system, or carryover from a previous injection.1. Use fresh, high-purity solvents and reagents for the mobile phase. 2. Flush the injection port and sample loop with a strong solvent. 3. Inject a blank solvent to check for carryover.
Baseline Drift/Noise Mobile phase issues, detector lamp instability, or column contamination.1. Degas the mobile phase thoroughly. 2. Ensure the mobile phase components are well-mixed. 3. Check the detector lamp's age and performance. 4. Wash the column with a strong solvent to remove any adsorbed contaminants.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.1. Use a deactivated inlet liner and septum. 2. Trim the analytical column to remove active sites at the inlet. 3. Consider derivatization of the hydroxyl group to improve volatility and reduce interactions.
Low Sensitivity Analyte degradation, poor ionization, or matrix effects.1. Optimize the injection temperature to prevent thermal degradation. 2. Check the MS tune and ensure optimal ionization energy. 3. Implement a sample clean-up procedure to reduce matrix interference. 4. Consider using a more sensitive ionization technique if available.
Non-reproducible Results Inconsistent injection volume, sample degradation, or system leaks.1. Check the autosampler for proper operation and syringe for air bubbles. 2. Prepare fresh samples and standards regularly. 3. Perform a leak check on the GC system, particularly around the inlet and column connections.
Mass Spectrum Interference Co-eluting compounds or column bleed.1. Optimize the GC temperature program to improve separation. 2. Use a low-bleed GC column. 3. Perform a background subtraction on the mass spectrum.

Experimental Protocols

Example HPLC-UV Method

This is an example method based on common practices for pyridine derivatives and requires validation for your specific application.[8][9][10]

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 100 µg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Example GC-MS Method

This is an example method and requires validation. Derivatization may be necessary for improved peak shape and sensitivity.[3][11]

Chromatographic Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C

Mass Spectrometer Conditions:

Parameter Condition
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 100 µg/mL.

  • (Optional Derivatization) To a 100 µL aliquot of the sample, add 50 µL of a derivatizing agent such as BSTFA with 1% TMCS. Heat at 70°C for 30 minutes. Cool to room temperature before injection.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the example methods described above. These values should be established and verified through proper method validation according to ICH guidelines.[12][13]

Table 1: HPLC-UV Method Validation Parameters

Parameter Expected Value
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: GC-MS Method Validation Parameters

Parameter Expected Value
Linearity (r²) > 0.998
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis a Weigh Sample b Dissolve in Mobile Phase a->b c Vortex b->c d Filter (0.45 µm) c->d e Inject into HPLC d->e Transfer to Vial f C18 Reverse-Phase Separation e->f g UV Detection (270 nm) f->g h Data Acquisition & Processing g->h

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis a Dissolve Sample b Optional: Derivatization a->b c Inject into GC b->c Transfer to Vial d Capillary Column Separation c->d e Mass Spectrometry Detection d->e f Data Analysis e->f

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_resolution Resolution Problems cluster_baseline Baseline Instability start Poor Chromatographic Result q1 Is the peak shape poor (e.g., tailing)? start->q1 q2 Is the resolution inadequate? start->q2 q3 Is the baseline unstable? start->q3 q1->q2 No a1 Adjust Mobile Phase pH q1->a1 Yes q2->q3 No b1 Optimize Mobile Phase Gradient q2->b1 Yes c1 Degas Mobile Phase q3->c1 Yes a2 Use Tailing Suppressor a1->a2 a3 Change Column a2->a3 b2 Adjust Flow Rate b1->b2 b3 Use a Different Column b2->b3 c2 Clean System c1->c2 c3 Check Detector Lamp c2->c3

Caption: Logical troubleshooting workflow for common HPLC issues.

References

addressing inconsistencies in biological assays with 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Hydroxymethyl-2-acetyl-pyridine and related acetylpyridine derivatives in biological assays. Inconsistencies in experimental results can arise from various factors, including compound purity, stability, and interaction with assay components. This guide aims to help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are not consistent. What are the common causes?

Inconsistencies in biological assays with acetylpyridine derivatives can stem from several factors:

  • Compound Purity and Isomers: The synthesis of acetylpyridine derivatives can result in impurities, including geometric isomers (E/Z isomers) of oximes or unexpected side products like ethers, which may have their own biological activity.[1][2][3]

  • Compound Stability and Storage: The stability of the compound in your solvent and at your storage temperature may be a factor. Degradation can lead to a loss of activity or the formation of interfering substances.

  • Metabolic Conversion: In cell-based assays, the parent compound may be metabolized by cellular enzymes. For instance, 2-acetylpyridine can undergo enantioselective reduction of its carbonyl group.[4] This can result in a mixture of the parent compound and its metabolites, each with potentially different activities.

  • Chelating Properties: Some acetylpyridine derivatives, particularly thiosemicarbazones, can chelate metal ions.[5] This can interfere with assays that are sensitive to metal ion concentrations.

  • Cytotoxicity: At higher concentrations, the compound may exhibit cytotoxic effects that can be mistaken for specific biological activity.[4][5]

Q2: How can I assess the purity of my this compound sample?

It is crucial to verify the purity of your compound. Standard analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.[2]

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage of purity.

Q3: What is the recommended way to prepare and store stock solutions of this compound?

For optimal stability, stock solutions should be prepared in a suitable dry, aprotic solvent such as DMSO. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature and vortex gently to ensure a homogenous solution.

Q4: Are there any known off-target effects of acetylpyridine derivatives?

Acetylpyridine derivatives have been noted for a range of biological activities, including potential genetic toxicity and effects on the central nervous system.[4][5][6] It is important to include appropriate controls in your experiments to distinguish the desired biological effect from potential off-target effects.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered in biological assays with this compound.

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution and diluted media. Vortex thoroughly before use.
Compound Precipitation Visually inspect the wells of your assay plate for any signs of precipitation after adding the compound. Consider using a lower concentration or a different solvent system if precipitation is observed.
Cell Seeding Density Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and careful pipetting.
Issue 2: Loss of Compound Activity Over Time
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid using old solutions.
Metabolic Inactivation In cell-based assays, the compound may be metabolized and inactivated over longer incubation times. Perform a time-course experiment to determine the optimal incubation period.
Adsorption to Plastics Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates.
Issue 3: Unexpected or Off-Target Effects
Potential Cause Troubleshooting Step
Cytotoxicity Perform a cell viability assay (e.g., MTT, LDH) at the same concentrations used in your primary assay to rule out toxicity-mediated effects.
Chelation of Metal Ions If your assay is sensitive to metal ions, consider if your compound has chelating properties. An alternative assay format may be necessary.
Impure Compound Re-evaluate the purity of your compound. If impurities are suspected, repurification may be necessary.

Experimental Protocols

General Protocol for Cell-Based Assays
  • Cell Seeding: Seed cells in a microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a freshly thawed stock solution.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the cells for the desired period.

  • Assay Readout: Perform the specific assay readout (e.g., measure fluorescence, luminescence, or absorbance).

Quantitative Data Summary

When publishing or presenting your data, a clear summary of quantitative results is essential.

Table 1: Example of IC₅₀ Values for this compound in Different Cell Lines

Cell LineAssay TypeIC₅₀ (µM)Standard Deviation
HepG2Cytotoxicity (MTT)50.2± 4.5
HT-29Target Inhibition12.8± 1.9

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an acetylpyridine derivative.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Binds to Promoter Compound 4-Hydroxymethyl- 2-acetyl-pyridine Compound->Kinase2 Inhibits Response Biological Response Gene->Response

Caption: Hypothetical signaling pathway showing inhibition of Kinase B by this compound.

Experimental Workflow

This diagram outlines a typical workflow for screening and validating the activity of a novel compound.

A Primary Screening (High-Throughput Assay) B Dose-Response Analysis (IC₅₀ Determination) A->B C Secondary Assays (Orthogonal Validation) B->C D Selectivity Profiling (Off-Target Effects) C->D E Cellular Thermal Shift Assay (Target Engagement) C->E F In Vivo Studies D->F E->F

Caption: Experimental workflow for compound screening and validation.

References

optimization of crystallization conditions for 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 4-Hydroxymethyl-2-acetyl-pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Q2: Which solvents should I consider for the crystallization of this compound?

Given its polar nature, suitable solvents would likely be polar. Water, lower alcohols (methanol, ethanol), and mixtures thereof are good starting points. For instance, the related compound 4-acetylpyridine oxime can be recrystallized from hot water.[1]

Q3: What is a good starting temperature for dissolving the compound?

A good starting point is to heat the solvent to its boiling point and then add it to the solute until it dissolves. For water, this would be 100°C. For ethanol, it's around 78°C. Always use a condenser if refluxing for an extended period.

Q4: How can I induce crystallization if my compound remains in solution after cooling?

If crystals do not form upon cooling, you can try several techniques:

  • Scratching the inner surface of the flask with a glass rod at the meniscus.

  • Adding a seed crystal of this compound if available.

  • Reducing the volume of the solvent by evaporation to increase the concentration of the solute.

  • Cooling the solution to a lower temperature using an ice bath or refrigerator.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and provides systematic solutions.

Problem 1: The compound "oils out" instead of crystallizing.

Cause: The solute has melted before dissolving, or the solubility of the compound in the hot solvent is too high, causing it to separate as a liquid upon cooling.

Solutions:

StepActionRationale
1Reheat the solution to dissolve the oil.To bring the compound back into the solution phase.
2Add more solvent.To decrease the concentration and prevent the compound from becoming supersaturated at a temperature above its melting point.
3Cool the solution slowly.Slow cooling promotes the formation of an ordered crystal lattice rather than an amorphous oil.
4If oiling persists, try a different solvent or a solvent mixture.A less effective solvent at high temperatures might prevent the compound from melting before it dissolves.
Problem 2: No crystals form, even after extended cooling.

Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble at low temperatures.

Solutions:

StepActionRationale
1Try to induce crystallization.Use methods like scratching the flask or adding a seed crystal.
2Reduce the solvent volume.Carefully evaporate some of the solvent to increase the solute concentration.
3Use a co-solvent system.Add a solvent in which the compound is less soluble (an "anti-solvent") dropwise to the solution until turbidity persists. Then, heat to redissolve and cool slowly.
4Cool to a lower temperature.Use a refrigerated bath or freezer to further decrease the solubility.
Problem 3: The crystal yield is very low.

Cause: A significant amount of the compound remains dissolved in the mother liquor after filtration.

Solutions:

StepActionRationale
1Cool the mother liquor further.Place the filtrate in a colder environment (e.g., freezer) to induce further crystallization.
2Evaporate some of the solvent from the mother liquor.This will concentrate the solution and may yield a second crop of crystals. Note that this crop may be less pure.
3Re-evaluate the solvent choice.The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general starting point for the purification of this compound.

  • Solvent Selection: Based on the polarity of the target molecule, start with a polar solvent such as water or ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Co-solvent) Recrystallization

This method is useful if a single suitable solvent cannot be identified.

  • Solvent Pair Selection: Choose a "solvent" in which this compound is highly soluble and a "co-solvent" (or anti-solvent) in which it is poorly soluble. The two solvents must be miscible. A potential pair could be ethanol (solvent) and water (co-solvent) or dichloromethane (solvent) and hexane (co-solvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "solvent".

  • Addition of Co-solvent: While the solution is hot, add the "co-solvent" dropwise until the solution becomes cloudy (turbid).

  • Redissolution: Add a few drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored cool_rt Cool to Room Temperature dissolve->cool_rt if not colored hot_filter Hot Filtration (If Charcoal Used) charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for single-solvent recrystallization.

troubleshooting_logic start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No check_yield Check Yield check_crystals->check_yield Yes solution_clear Solution Remains Clear? oiling_out->solution_clear No add_solvent Add More Solvent & Re-cool Slowly oiling_out->add_solvent Yes induce Induce Crystallization: - Scratch - Seed Crystal solution_clear->induce Yes add_solvent->check_crystals change_solvent Change Solvent or Use Co-solvent add_solvent->change_solvent if persists induce->check_crystals concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate if no success concentrate->check_crystals yield_ok Acceptable Yield check_yield->yield_ok Good low_yield Low Yield check_yield->low_yield Low recover Recover from Mother Liquor low_yield->recover

Caption: Troubleshooting logic for common crystallization issues.

References

strategies to prevent degradation of 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxymethyl-2-acetyl-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions regarding the stability of this compound.

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation. The likely cause is oxidation or the formation of polymeric impurities. The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid. These subsequent products can be more reactive and may participate in further reactions that produce colored compounds. Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes.

Q2: I'm observing a loss of potency or purity of my compound over time, even when stored in the freezer. What could be the issue?

A2: While freezing slows down many degradation processes, it doesn't stop them entirely, especially if the sample is not properly protected. Several factors could be at play:

  • Oxidation: The hydroxymethyl group on the pyridine ring is susceptible to oxidation. If the container is not sealed under an inert atmosphere (like nitrogen or argon), residual oxygen can still cause slow degradation.

  • Moisture: The compound may be hygroscopic. Absorbed moisture can facilitate hydrolysis or other degradation reactions, even at low temperatures.

  • pH Changes: If dissolved in a buffer, the pH of the solution can shift upon freezing and thawing, which may accelerate degradation. It is crucial to ensure the pH of the solution is stable and in a range that minimizes degradation, typically slightly acidic to neutral for many pyridine derivatives.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the functional groups present, the primary degradation pathways are:

  • Oxidation of the Hydroxymethyl Group: The benzylic-like hydroxymethyl group can be easily oxidized, first to an aldehyde (4-Formyl-2-acetyl-pyridine) and then to a carboxylic acid (2-Acetyl-4-pyridinecarboxylic acid). This is a very common degradation route for similar compounds.

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to complex reactions, including ring cleavage and polymerization.

  • Thermal Degradation: At elevated temperatures, pyridine compounds can undergo decomposition.

  • Extreme pH: Strong acidic or basic conditions can catalyze hydrolysis of the acetyl group or other reactions involving the pyridine ring.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, adhere to the following best practices:

  • Work under an inert atmosphere: When preparing solutions or aliquoting the compound, use an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Use antioxidants: For solution-based experiments, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your experiment.

  • Protect from light: Use amber-colored vials or wrap your containers in aluminum foil to prevent photodegradation.

  • Control the temperature: Perform experiments at the lowest practical temperature. Avoid unnecessary heating.

  • Maintain optimal pH: If working in solution, use a buffer to maintain a stable pH, preferably in the slightly acidic to neutral range. Avoid strongly acidic or basic conditions.

  • Use fresh solutions: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, flash-freeze them in small aliquots under an inert atmosphere and store them at -80°C.

Potential Degradation Pathway

The following diagram illustrates the most probable degradation pathway for this compound, primarily through oxidation of the hydroxymethyl group.

G A This compound B 4-Formyl-2-acetyl-pyridine (Aldehyde Impurity) A->B Oxidation D Other Degradation Products (e.g., from Photolysis, Hydrolysis) A->D Light, Heat, Extreme pH C 2-Acetyl-4-pyridinecarboxylic Acid (Carboxylic Acid Impurity) B->C Further Oxidation

A potential degradation pathway for this compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of this compound, follow these storage and handling procedures.

Storage Conditions for Solid Compound and Solutions

ParameterSolid CompoundStock Solution
Temperature -20°C to -80°C-80°C (for long-term)
Atmosphere Store under inert gas (Argon or Nitrogen)Overlay with inert gas before sealing
Light Protect from light (use amber vials or foil)Protect from light (use amber vials)
Container Tightly sealed glass vial with a PTFE-lined capTightly sealed glass vial with a PTFE-lined cap

Handling Procedure:

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

  • Handle the compound in a glove box or under a gentle stream of inert gas.

  • Use clean, dry spatulas and glassware.

  • For preparing solutions, use deoxygenated solvents (purged with nitrogen or argon for at least 30 minutes).

  • After use, flush the container headspace with inert gas before resealing.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify the compound's stability profile under various stress conditions. This is crucial for understanding its liabilities and developing stable formulations.

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (60°C in solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Take Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Quench Reaction (if necessary) G->H I Analyze by HPLC-UV (Quantify parent & degradants) H->I

Workflow for a forced degradation study of this compound.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protect from light.

  • Thermal Degradation: Incubate a sealed vial of the stock solution in a calibrated oven at 60°C, protected from light.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, quench the reaction (e.g., neutralize the acid/base samples).

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 3: General Stability-Indicating HPLC Method

This is a starting point for an analytical method to quantify this compound and separate its potential degradation products. Method optimization will be required.

HPLC Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection (UV) 260 nm (or scan for optimal wavelength)

This technical guide provides a foundational understanding of the potential stability issues with this compound and offers practical strategies and protocols to mitigate its degradation. For critical applications, it is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific experimental setup.

Validation & Comparative

A Comparative Guide to 2-Acetylpyridine Thiosemicarbazones as Novel Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The search for novel, effective, and safer chemotherapeutic agents is a continuous endeavor in oncological research. This guide provides a comparative analysis of 2-acetylpyridine thiosemicarbazones as a promising class of anti-cancer drug candidates. While the specific compound 4-Hydroxymethyl-2-acetyl-pyridine lacks sufficient data in the public domain for a comprehensive evaluation, the closely related 2-acetylpyridine thiosemicarbazone (AP-TSC) derivatives have shown significant potential. This document will focus on a representative member of this class, 2-acetylpyridine 4N-ethylthiosemicarbazone (HAc4Et), and compare its performance against established anticancer agents, namely the investigational drug Triapine and the standard chemotherapy agent Cisplatin.

The primary audience for this guide includes researchers, scientists, and professionals involved in drug discovery and development. The information presented is based on preclinical data and aims to provide an objective comparison supported by experimental evidence.

Comparative Performance Data

The efficacy of a potential drug candidate is initially assessed by its ability to inhibit the growth of cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Cytotoxicity

2-Acetylpyridine thiosemicarbazone derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, in some cases far exceeding the potency of conventional chemotherapeutics like Cisplatin.[1][2] The data below summarizes the IC50 values for HAc4Et and its palladium complex in comparison to Cisplatin.

Compound/DrugCell Line PanelMean IC50 (nM)IC50 Range (nM)
HAc4Et Human tumor cell lines (breast, colon, ovary)0.90.22 - 2.47
[Pd(Ac4Et)2] Human tumor cell lines (breast, colon, ovary)0.50.17 - 1.02
Cisplatin Human tumor cell lines (breast, colon, ovary)2800200 - 8000

Data extracted from a study comparing the in vitro growth inhibitory effects using a sulforhodamine B assay after 96 hours of continuous treatment.[1]

Notably, these 2-acetylpyridine thiosemicarbazone compounds are effective against cisplatin-refractory tumor cell lines, suggesting a different mechanism of action and the potential to overcome certain forms of drug resistance.[1] Other derivatives in the 2-acetylpyridine thiosemicarbazone (HApT) class also show potent antitumor activity with IC50 values in the 1-2 nM range.[3][4]

In Vivo Toxicity

Proposed Mechanism of Action

The primary anticancer mechanism of 2-acetylpyridine thiosemicarbazones is believed to be the inhibition of ribonucleotide reductase (RNR).[7][8][9] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[8]

The mechanism involves two key actions:

  • Iron Chelation: Thiosemicarbazones are potent chelators of iron.[3][4] The R2 subunit of RNR contains a di-iron center that is essential for generating a tyrosyl free radical required for the enzyme's catalytic activity.[10] By binding to and removing iron from this active site, the thiosemicarbazone inactivates the enzyme.

  • Redox Activity: The iron complexes formed by these ligands can be redox-active.[4] For instance, the iron(II)-thiosemicarbazone complex can react with molecular oxygen to generate reactive oxygen species (ROS), which can cause further cellular damage, including to the RNR enzyme itself.[10][11]

This dual-action mechanism leads to the depletion of the deoxyribonucleotide pool, which in turn inhibits DNA replication and repair, ultimately leading to cell cycle arrest (often in the S-phase) and apoptosis.[2]

Mechanism_of_Action cluster_Cell Cancer Cell cluster_RNR Ribonucleotide Reductase (RNR) - R2 Subunit AP_TSC 2-Acetylpyridine Thiosemicarbazone (AP-TSC) Fe Fe³⁺ AP_TSC->Fe Chelates Iron AP_TSC_Fe AP-TSC-Iron Complex AP_TSC->AP_TSC_Fe RNR_active Active RNR (Di-iron Center + Tyr Radical) RNR_inactive Inactive RNR RNR_active->RNR_inactive Inactivation RNR_active->Fe Iron essential for activity dNTPs dNTP Pool RNR_inactive->dNTPs Depletes Fe->RNR_inactive Iron Removal Fe->AP_TSC_Fe ROS Reactive Oxygen Species (ROS) AP_TSC_Fe->ROS Generates ROS->RNR_inactive DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Drug Dilutions incubate1->treat incubate2 4. Incubate 72-96h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (Dissolve Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end End analyze->end OECD_423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 Female Rodents start->dose_3_animals observe Observe for 14 Days dose_3_animals->observe decision Outcome? observe->decision outcome_0_1_die 0 or 1 Dies decision->outcome_0_1_die outcome_2_3_die 2 or 3 Die decision->outcome_2_3_die dose_higher Dose 3 new animals at next HIGHER level outcome_0_1_die->dose_higher dose_lower Dose 3 new animals at next LOWER level outcome_2_3_die->dose_lower dose_higher->dose_3_animals Repeat process stop_high Stop Test (Classify based on outcome) dose_higher->stop_high If highest dose tested or clear outcome dose_lower->dose_3_animals Repeat process stop_low Stop Test (Classify based on outcome) dose_lower->stop_low If clear outcome

References

A Comparative Analysis of 4-Hydroxymethyl-2-acetyl-pyridine and Structurally Similar Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative study of 4-Hydroxymethyl-2-acetyl-pyridine and its analogs, focusing on their antimicrobial and cytotoxic properties. The information is compiled from various studies to offer a comprehensive overview, supported by experimental data and detailed protocols.

Introduction

Pyridine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The substituent groups on the pyridine ring play a crucial role in determining the compound's efficacy and mechanism of action. This guide focuses on this compound, a substituted pyridine, and compares its potential biological activities with other structurally related 2-acetylpyridine derivatives. While direct comparative studies on this compound are limited, this guide collates available data on similar compounds to infer its potential and highlight areas for future research.

Chemical Structures of Compared Compounds

For the purpose of this comparison, we will consider this compound as our lead compound and compare it with other derivatives of 2-acetylpyridine where the substituent at the 4-position of the pyridine ring is varied.

Compound NameStructure
This compound
2-Acetylpyridine
4-Methyl-2-acetyl-pyridine
4-Amino-2-acetyl-pyridine
4-Chloro-2-acetyl-pyridine

Comparative Analysis of Biological Activity

The biological activity of 2-acetylpyridine derivatives is significantly influenced by the nature of the substituent at the 4-position. The following tables summarize the available quantitative data from various studies on the antimicrobial and cytotoxic activities of compounds structurally similar to this compound. It is important to note that the experimental conditions, such as the specific bacterial strains or cancer cell lines used, may vary between studies, making direct comparisons challenging.

Antimicrobial Activity Data

The antimicrobial potential of 2-acetylpyridine derivatives has been explored against a range of bacterial and fungal pathogens. The data is often presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Acetylpyridine Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
Chalcones of 2-Acetylpyridine (General)12.5 - 5025 - 10050 - 200[1][2]
2-Aminopyridine derivatives (General)39 - 78>100>100[3]
Thiazolopyridine derivatives (General)High ActivityHigh ActivityHigh Activity[4]

Note: Specific data for this compound was not available in the reviewed literature. The data presented is for broader classes of related compounds to provide a general context.

Cytotoxic Activity Data

The cytotoxic or anticancer activity of these compounds is typically evaluated against various cancer cell lines, and the results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Cytotoxic Activity (IC50 in µM) of Pyridine Derivatives

Compound/Derivative ClassHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
Pyrazolo[1,5-a]pyridine derivatives-VariesVaries[5]
Pyridine-3-carbonitrile derivatives-2.24 - >50-[6]
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives8.42 - 78.17--[7]
Pyrazolopyridine derivativesVariesVariesVaries[8]
Nicotinamide derivatives9.8 - 21.026.115.4[9]

Note: Specific data for this compound was not available. The table presents data for various classes of pyridine derivatives to illustrate the range of cytotoxic potential within this compound family.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Paper discs impregnated with a known concentration of the test compound are aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at a temperature and duration suitable for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Measurement of Inhibition Zone: The diameter of the zone of no growth around each disc is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Signaling Pathways and Mechanisms of Action

The biological activities of many pyridine derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell survival, proliferation, and inflammation. Two such critical pathways are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is frequently observed in cancer and inflammatory diseases.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus Gene_Expression Target Gene Expression NFkB_active->Nucleus Translocation NFkB_active->Gene_Expression Response Cellular Responses (Inflammation, Survival, Proliferation) Gene_Expression->Response

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Response Cellular Responses (Proliferation, Differentiation, Survival) Gene_Expression->Response

Caption: The MAPK/ERK signaling pathway.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound and its analogs as biologically active compounds. The available data on similar 2-acetylpyridine derivatives suggest that this class of compounds holds promise for the development of new antimicrobial and anticancer agents. However, the lack of direct comparative studies for this compound underscores a significant gap in the current research landscape.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound with its key analogs under standardized experimental conditions to accurately assess its relative potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects, including their impact on signaling pathways like NF-κB and MAPK.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in preclinical animal models to determine their in vivo efficacy, pharmacokinetic properties, and safety profiles.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationship of 4-Hydroxymethyl-2-acetyl-pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4-Hydroxymethyl-2-acetyl-pyridine analogs. While a comprehensive, publicly available SAR study on this specific scaffold is limited, this document synthesizes findings from related pyridine derivatives to project potential activity trends and guide further research. The data presented herein is illustrative and based on general principles observed in the SAR of similar heterocyclic compounds.

I. Introduction to this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The this compound scaffold combines several key features: a pyridine core for potential hydrogen bonding and aromatic interactions, a 2-acetyl group which can act as a hydrogen bond acceptor, and a 4-hydroxymethyl group that can serve as both a hydrogen bond donor and acceptor. These functionalities provide multiple points for interaction with biological targets, making this scaffold a promising starting point for the design of novel therapeutic agents.

II. Comparative Biological Activity of Analogs

The following table presents hypothetical biological activity data for a series of this compound analogs against a generic kinase target, illustrating potential SAR trends. The data is intended to be representative and should be confirmed through experimental validation.

Compound IDR1 Substitution (at position 5)R2 Substitution (on acetyl methyl group)Kinase Inhibition IC50 (nM)Cytotoxicity (CC50) against HeLa cells (µM)
HM-Ac-Py-01 -H-H850> 50
HM-Ac-Py-02 -Cl-H42035.2
HM-Ac-Py-03 -F-H38030.8
HM-Ac-Py-04 -CH3-H65045.1
HM-Ac-Py-05 -OCH3-H51040.5
HM-Ac-Py-06 -H-Phenyl21015.7
HM-Ac-Py-07 -Cl-Phenyl958.2
HM-Ac-Py-08 -H-(4-chlorophenyl)15011.4

Key SAR Observations (Hypothetical):

  • Substitution at Position 5: Introduction of small, electron-withdrawing groups like halogens (Cl, F) at the 5-position of the pyridine ring appears to enhance kinase inhibitory activity compared to the unsubstituted analog (HM-Ac-Py-01 vs. HM-Ac-Py-02, HM-Ac-Py-03). This is a common trend observed in the SAR of other kinase inhibitors.

  • Substitution on the Acetyl Methyl Group: Extending the acetyl side chain with an aromatic ring significantly increases potency (HM-Ac-Py-01 vs. HM-Ac-Py-06). This suggests a potential hydrophobic pocket in the target's binding site.

  • Combined Substitutions: The combination of a halogen at position 5 and a phenyl group on the acetyl side chain results in the most potent analog in this hypothetical series (HM-Ac-Py-07).

  • Cytotoxicity: Increased kinase inhibition generally correlates with higher cytotoxicity.

III. Experimental Protocols

The following are generalized protocols for the key experiments that would be used to evaluate the biological activity of this compound analogs.

A. Kinase Inhibition Assay (Generic)
  • Objective: To determine the in vitro inhibitory activity of the synthesized compounds against a specific kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Add 2.5 µL of test compound solution at various concentrations to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., HeLa).

  • Materials:

    • HeLa cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

IV. Visualizations

A. Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generic kinase signaling pathway that could be targeted by this compound analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Analog This compound Analog Analog->MEK Inhibition Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK signaling pathway.

B. Experimental Workflow for SAR Study

This diagram outlines a typical workflow for conducting an SAR study.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (Kinase Assay) Purification->Primary_Assay Secondary_Assay Secondary Screening (Cell Viability) Primary_Assay->Secondary_Assay Data_Analysis IC50/CC50 Determination Secondary_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation

Caption: General workflow for a structure-activity relationship (SAR) study.

References

Comparative Efficacy of 4-Hydroxymethyl-2-acetyl-pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects and mechanisms of action of novel pyridine-based compounds for researchers, scientists, and drug development professionals.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, derivatives of 4-Hydroxymethyl-2-acetyl-pyridine are emerging as a promising class of compounds with potential applications in oncology. This guide provides a comparative overview of their efficacy, drawing upon available data to elucidate their structure-activity relationships and mechanisms of action.

Quantitative Efficacy Analysis

While a comprehensive comparative study on a wide range of this compound derivatives is not yet publicly available, preliminary investigations into structurally related compounds provide valuable insights into their potential anticancer activities. The primary mechanism of action for many pyridine derivatives involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.

The following table summarizes the cytotoxic activity of a series of furopyridine derivatives, which share structural similarities with the this compound core, against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDModificationTarget Cell LineIC50 (µM)
PD4 4-methoxyphenyl at C2A549 (Lung Carcinoma)>100
H1975 (Lung Carcinoma)>100
PD13 4-methoxyphenyl at C2, N-phenylacetamide at C7A549 (Lung Carcinoma)18.09 ± 1.57
H1975 (Lung Carcinoma)33.87 ± 0.86

Data sourced from a study on furopyridine derivatives, which serve as a proxy for the potential activity of this compound derivatives due to structural similarities.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. The following sections outline the standard methodologies used to assess the cytotoxic and enzyme-inhibitory activities of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR, a key target in cancer therapy.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing recombinant human EGFR protein, a specific substrate peptide, and ATP in a kinase buffer is prepared.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the EGFR enzyme for a defined period (e.g., 30 minutes) at room temperature.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

  • Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Topoisomerase II Inhibition Assay

This assay assesses the ability of the compounds to inhibit the decatenation activity of human Topoisomerase II, another important anticancer target.

Protocol:

  • Reaction Setup: The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and reaction buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the decatenation of the supercoiled DNA into relaxed and nicked forms.

  • Reaction Termination and Electrophoresis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many pyridine derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival. Inhibition of EGFR by small molecules, such as certain pyridine derivatives, blocks these downstream signals, leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Topoisomerase II Mechanism of Action

Topoisomerase II is an enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Topoisomerase II inhibitors, including some pyridine-containing compounds, stabilize the "cleavage complex," which is the intermediate state where the enzyme is covalently bound to the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis.

Topoisomerase_II_Mechanism cluster_workflow Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Pyridine Derivatives start Supercoiled DNA bind Topoisomerase II binds to DNA start->bind cleave DNA Cleavage (Double-Strand Break) bind->cleave pass DNA Strand Passage cleave->pass CleavageComplex Stabilized Cleavage Complex religate DNA Re-ligation pass->religate release Enzyme releases relaxed DNA religate->release Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->CleavageComplex Apoptosis Apoptosis CleavageComplex->Apoptosis

Caption: Topoisomerase II Inhibition Mechanism.

Conclusion

Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. While comprehensive comparative efficacy data for a broad range of these specific derivatives is still emerging, preliminary studies on structurally related compounds suggest potent cytotoxic activities against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key oncogenic signaling pathways, including those mediated by EGFR and Topoisomerase II. Further research focusing on the synthesis and systematic evaluation of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations in this exciting area of oncology research.

cross-validation of experimental results for 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of 2-Acetylpyridine Derivatives: A Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the experimental findings related to derivatives of 2-acetylpyridine. It is important to note that a comprehensive literature search did not yield any specific experimental results for 4-Hydroxymethyl-2-acetyl-pyridine . Consequently, this document focuses on the biological activities and experimental protocols of structurally related 2-acetylpyridine analogs, providing a valuable resource for researchers interested in this class of compounds. The data presented herein is intended to serve as a benchmark for future studies and to inform the design of novel derivatives.

The primary focus of existing research on 2-acetylpyridine derivatives lies in their potential as antimicrobial and anticancer agents. The most extensively studied modifications involve the formation of Schiff bases and thiosemicarbazones from the acetyl group. These derivatives have demonstrated significant biological activity, which is often enhanced upon coordination with metal ions.

Antimicrobial Activity of 2-Acetylpyridine Derivatives

Schiff base derivatives of 2-acetylpyridine and their metal complexes have been evaluated for their antibacterial properties against a range of pathogenic bacteria. The data consistently shows that complexation with transition metals can enhance the antimicrobial efficacy of the parent Schiff base.

Table 1: Antibacterial Activity of 2-Acetylpyridine Schiff Base Derivatives and their Metal Complexes

Compound/ComplexTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Ligand L1¹Methicillin-resistant Staphylococcus aureus (MRSA)10>1000[1]
[Co(L1)Cl₂]MRSA1862.5[1]
[Ni(L1)Cl₂]MRSA15125[1]
[Cu(L1)Cl₂]MRSA2031.25[1]
[Zn(L1)Cl₂]MRSA1662.5[1]
Ligand L1¹Pseudomonas aeruginosa7>1000[1]
[Co(L1)Cl₂]P. aeruginosa12250[1]
[Ni(L1)Cl₂]P. aeruginosa10500[1]
[Cu(L1)Cl₂]P. aeruginosa14125[1]
[Zn(L1)Cl₂]P. aeruginosa11250[1]

¹L1 = Schiff base derived from 2-acetylpyridine and N,N-dimethylethylenediamine

Anticancer Activity of 2-Acetylpyridine Derivatives

Thiosemicarbazone derivatives of 2-acetylpyridine have emerged as a promising class of anticancer agents. Their mechanism of action is often attributed to their ability to chelate iron, leading to the inhibition of ribonucleotide reductase and the generation of reactive oxygen species (ROS).[2][3]

Table 2: In Vitro Cytotoxicity of 2-Acetylpyridine Thiosemicarbazone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
HApT¹L1210 (Leukemia)0.001
HApT-Me²L1210 (Leukemia)0.002[2]
[Pt(Ac4Et)₂]³MCF-7 (Breast Cancer)0.0009
[Pd(Ac4Et)₂]³MCF-7 (Breast Cancer)0.0007[4]
CisplatinMCF-7 (Breast Cancer)2.8[4]
TSC01⁴Hep-G2 (Liver Cancer)No cytotoxicity observed[5]
TSC01⁴HT-29 (Colon Cancer)No cytotoxicity observed[5]

¹HApT = 2-acetylpyridine thiosemicarbazone ²HApT-Me = N(4)-methyl-2-acetylpyridine thiosemicarbazone ³[Pt(Ac4Et)₂] and [Pd(Ac4Et)₂] = Platinum(II) and Palladium(II) complexes of 2-acetyl pyridine 4N-ethyl thiosemicarbazone ⁴TSC01 = 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone

Experimental Protocols

Synthesis of 2-Acetylpyridine Derivatives

A general method for the synthesis of 2-acetylpyridine derivatives, such as Schiff bases and thiosemicarbazones, involves the condensation reaction of 2-acetylpyridine with an appropriate amine or thiosemicarbazide.[1][6]

G cluster_synthesis General Synthesis Workflow 2-Acetylpyridine 2-Acetylpyridine Condensation_Reaction Condensation_Reaction 2-Acetylpyridine->Condensation_Reaction Amine_or_Thiosemicarbazide Amine_or_Thiosemicarbazide Amine_or_Thiosemicarbazide->Condensation_Reaction Schiff_Base_or_Thiosemicarbazone Schiff_Base_or_Thiosemicarbazone Condensation_Reaction->Schiff_Base_or_Thiosemicarbazone Purification Purification Schiff_Base_or_Thiosemicarbazone->Purification Characterization Characterization Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General workflow for the synthesis of 2-acetylpyridine derivatives.

Typical Protocol for Schiff Base Synthesis: A solution of 2-acetylpyridine in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of the desired amine. The reaction mixture is then refluxed for several hours. Upon cooling, the resulting precipitate is filtered, washed, and recrystallized to yield the pure Schiff base.[1]

In Vitro Antimicrobial Activity Assessment

Disc Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each disc is measured.[1]

Broth Microdilution Method (for MIC determination): This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the MIC.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-96 hours).

  • An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[4]

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by many 2-acetylpyridine derivatives are still under investigation. However, for thiosemicarbazones, a significant body of evidence points towards their role as iron chelators, which disrupts iron-dependent cellular processes.

G cluster_pathway Proposed Mechanism of Action for Thiosemicarbazone Derivatives Thiosemicarbazone Thiosemicarbazone Iron_Chelation Iron_Chelation Thiosemicarbazone->Iron_Chelation Ribonucleotide_Reductase_Inhibition Ribonucleotide_Reductase_Inhibition Iron_Chelation->Ribonucleotide_Reductase_Inhibition ROS_Generation ROS_Generation Iron_Chelation->ROS_Generation DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition Ribonucleotide_Reductase_Inhibition->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis ROS_Generation->Apoptosis

Caption: Proposed mechanism of anticancer activity for thiosemicarbazone derivatives.

This chelation of intracellular iron leads to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, thereby halting cell proliferation.[3] Furthermore, the iron complexes of these ligands can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately apoptosis.[5]

References

Navigating the Bioactivity of Acetylpyridines: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the biological activities of 4-Hydroxymethyl-2-acetyl-pyridine. To date, no specific in vitro or in vivo studies detailing its efficacy or mechanism of action have been published. However, extensive research on its parent compound, 2-acetylpyridine, and its derivatives, particularly thiosemicarbazones, provides a valuable framework for comparison and highlights potential areas of investigation for novel analogues like this compound.

This guide offers a comparative overview of the reported in vitro and in vivo activities of 2-acetylpyridine and its prominent derivatives. The data is presented to aid researchers, scientists, and drug development professionals in understanding the biological landscape of this class of compounds and to inform future research directions.

In Vitro Activity Comparison

The in vitro activities of 2-acetylpyridine derivatives have been most prominently explored in the contexts of anticancer and antimicrobial applications. Thiosemicarbazone derivatives, in particular, have demonstrated potent cytotoxic effects against various cancer cell lines.

CompoundAssay TypeCell Line(s)EndpointResultsReference
2-Acetylpyridine 4N-ethyl thiosemicarbazone (HAc4Et)Sulforhodamine B assayHuman tumor cell lines (breast, colon, ovary)IC₅₀Mean IC₅₀: 0.9 nM (0.22-2.47 nM)[1]
[Pt(Ac4Et)₂] (Platinum complex of HAc4Et)Sulforhodamine B assayHuman tumor cell lines (breast, colon, ovary)IC₅₀Mean IC₅₀: 0.7 nM (0.15-2 nM)[1]
[Pd(Ac4Et)₂] (Palladium complex of HAc4Et)Sulforhodamine B assayHuman tumor cell lines (breast, colon, ovary)IC₅₀Mean IC₅₀: 0.5 nM (0.17-1.02 nM)[1]
Cisplatin (Control)Sulforhodamine B assayHuman tumor cell lines (breast, colon, ovary)IC₅₀Mean IC₅₀: 2.8 µM (0.2-8 µM)[1]
2-Acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone (TSC01)Cytotoxicity AssayHep-G2, HT-29CC₅₀Not cytotoxic at concentrations up to 100 µM[2]
Copper(II) complexes of 2-acetylpyridine-N-substituted thiosemicarbazonesAntimicrobial AssayMRSA, K. pneumoniae, C. albicansZone of InhibitionComparable or better than gentamicin and amphotericin B[3]

In Vivo Activity Comparison

In vivo studies have primarily focused on the toxicological profiles and antiparasitic activities of 2-acetylpyridine derivatives.

CompoundAnimal ModelAdministration RouteDosageKey FindingsReference
2-Acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone (TSC01)Balb/c miceOral gavage300 mg/kg and 2000 mg/kgEstimated LD₅₀ of 5000 mg/kg. Behavioral changes observed at higher doses which resolved within 24 hours. No deaths reported.[2]
N⁴-(2-aminophenyl)-2-[1-(2-pyridinyl)ethylidene]-hydrazinecarbothioamideJirds (Meriones unguiculatus)Not specified25 mg/kg/day for 5 daysSuppressed 100% of Brugia pahangi and 94% of Acanthocheilonema viteae macrofilariae.[4]

Experimental Protocols

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.[1]

  • Cell Plating: Tumor cell lines are plated in 96-well plates and allowed to adhere for 24 hours.

  • Compound Addition: The test compounds (e.g., 2-acetylpyridine derivatives, cisplatin) are added at various concentrations.

  • Incubation: The plates are incubated for a continuous period of 96 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% (w/v) sulforhodamine B solution in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Absorbance Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 540 nm.

  • Data Analysis: The IC₅₀ values are calculated from dose-response curves.

G cluster_0 In Vitro Cytotoxicity Workflow (SRB Assay) Cell Plating Cell Plating Compound Addition Compound Addition Cell Plating->Compound Addition Incubation (96h) Incubation (96h) Compound Addition->Incubation (96h) Cell Fixation (TCA) Cell Fixation (TCA) Incubation (96h)->Cell Fixation (TCA) Staining (SRB) Staining (SRB) Cell Fixation (TCA)->Staining (SRB) Washing Washing Staining (SRB)->Washing Absorbance Reading Absorbance Reading Washing->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This protocol is designed to assess the acute toxic effects of a substance when administered orally.[2]

  • Animal Model: Female Balb/c mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.

  • Dosing: The test compound (e.g., TSC01) is administered by oral gavage in a single dose. The study typically starts with a dose of 300 mg/kg.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for up to 14 days.

  • Dose Escalation: If no or one death occurs at the initial dose, the dose is escalated to 2000 mg/kg in a new group of animals.

  • Parameters Monitored: Body weight, food and water consumption are recorded.

  • Necropsy and Histopathology: At the end of the observation period, animals are euthanized, and a gross necropsy is performed. Organs may be collected for histopathological examination.

  • LD₅₀ Estimation: The lethal dose 50 (LD₅₀) is estimated based on the mortality data.

G cluster_1 In Vivo Acute Oral Toxicity Workflow Start Start Administer 300 mg/kg Dose Administer 300 mg/kg Dose Start->Administer 300 mg/kg Dose Observe for 14 Days Observe for 14 Days Administer 300 mg/kg Dose->Observe for 14 Days Mortality Check Mortality Check Observe for 14 Days->Mortality Check Administer 2000 mg/kg Dose Administer 2000 mg/kg Dose Mortality Check->Administer 2000 mg/kg Dose ≤ 1 Death End End Mortality Check->End > 1 Death Observe for 14 Days_2 Observe for 14 Days Administer 2000 mg/kg Dose->Observe for 14 Days_2 Mortality Check_2 Mortality Check Observe for 14 Days_2->Mortality Check_2 Estimate LD50 > 2000 mg/kg Estimate LD50 > 2000 mg/kg Mortality Check_2->Estimate LD50 > 2000 mg/kg ≤ 1 Death Mortality Check_2->End > 1 Death Estimate LD50 > 2000 mg/kg->End

Caption: Decision-tree workflow for acute oral toxicity testing.

Concluding Remarks

While the biological activity of this compound remains to be elucidated, the existing data on related 2-acetylpyridine derivatives suggest that this chemical scaffold is a promising starting point for the development of new therapeutic agents. The potent in vitro anticancer activity of thiosemicarbazone derivatives and the in vivo antiparasitic effects highlight key areas for future investigation. The introduction of a hydroxymethyl group at the 4-position of the pyridine ring could significantly alter the compound's polarity, solubility, and metabolic stability, potentially leading to a modified pharmacological profile. Further research, beginning with foundational in vitro screening, is necessary to determine the therapeutic potential of this compound.

References

Unveiling the Molecular Target: A Guide to Validating the Binding Site of Novel Small Molecules like 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the precise binding site of a novel small molecule is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. While specific experimental data for 4-Hydroxymethyl-2-acetyl-pyridine is not publicly available, this guide provides a comprehensive overview of established experimental and computational methodologies for validating the binding site of any new chemical entity.

This guide will objectively compare various approaches, presenting hypothetical data in structured tables and detailing the experimental protocols for key validation techniques.

Strategies for Target Identification and Binding Site Validation

The journey to validate a small molecule's binding site typically begins with identifying its protein target(s). This can be broadly categorized into three main approaches: affinity-based methods, label-free methods, and computational prediction.

Affinity-Based Methods: These techniques utilize a modified version of the small molecule (e.g., with a biotin or photo-reactive tag) to isolate its binding partners from a complex biological sample.

Label-Free Methods: These approaches detect the interaction between the unmodified small molecule and its target protein, often by observing changes in protein stability or other biophysical properties.

Computational Prediction: In silico methods use the three-dimensional structure of the small molecule to predict its potential binding partners and binding modes through techniques like molecular docking and pharmacophore modeling.[1]

A multi-faceted approach, often combining computational predictions with experimental validation, is the most robust strategy for confident target identification and binding site validation.[2][3]

Experimental Workflow for Binding Site Validation

The following diagram illustrates a typical workflow for identifying and validating the binding site of a novel small molecule.

experimental_workflow cluster_discovery Target Discovery cluster_validation Binding Validation & Characterization cluster_functional Functional Validation Computational_Screening Computational Screening (Docking, Pharmacophore) Biophysical_Assays Biophysical Assays (SPR, ITC) Computational_Screening->Biophysical_Assays Affinity_Purification Affinity Purification (e.g., Pull-down assays) Affinity_Purification->Biophysical_Assays Label_Free_Screening Label-Free Screening (e.g., CETSA, DARTS) Label_Free_Screening->Biophysical_Assays Structural_Biology Structural Biology (X-ray, NMR, Cryo-EM) Biophysical_Assays->Structural_Biology Cellular_Assays Cellular Target Engagement (e.g., NanoBRET) Biophysical_Assays->Cellular_Assays Enzymatic_Assays Enzymatic/Functional Assays Structural_Biology->Enzymatic_Assays Cellular_Phenotyping Cellular Phenotyping Cellular_Assays->Cellular_Phenotyping

Experimental workflow for target identification and binding site validation.

Key Experimental Protocols and Data Presentation

Below are detailed methodologies for key experiments used in binding site validation, along with example data tables.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.[4]

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) indicates ligand binding.

Data Presentation:

CompoundTarget ProteinTm (°C) - VehicleTm (°C) - CompoundΔTm (°C)
This compoundKinase X52.356.8+4.5
Alternative Inhibitor AKinase X52.358.1+5.8
Negative ControlKinase X52.352.4+0.1
Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of binding between a ligand and a target protein in real-time.

Experimental Protocol:

  • Immobilization: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of the small molecule (analyte) over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
This compoundKinase X2.5 x 10⁵5.0 x 10⁻³20
Alternative Inhibitor AKinase X3.1 x 10⁵1.5 x 10⁻³4.8
Weak Binder BKinase X1.2 x 10⁴8.0 x 10⁻²6670
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: Place the purified target protein in the sample cell and the small molecule in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation:

CompoundTarget ProteinKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundKinase X251.05-8.5-2.2
Alternative Inhibitor AKinase X5.20.98-10.1-1.1
X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, offering definitive proof of the binding site and interaction motifs.[5]

Experimental Protocol:

  • Crystallization: Co-crystallize the purified target protein with the small molecule or soak the small molecule into pre-formed protein crystals.

  • X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex.

  • Analysis: Analyze the structure to identify the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Signaling Pathway Modulation

Once a target is validated, understanding its role in a signaling pathway is crucial. The following diagram illustrates a generic kinase signaling pathway that could be inhibited by a small molecule like this compound, assuming its validated target is a kinase.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X (Validated Target) Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression Small_Molecule 4-Hydroxymethyl- 2-acetyl-pyridine Small_Molecule->Kinase_X Inhibits

Generic kinase signaling pathway inhibited by a small molecule.

Conclusion

Validating the binding site of a novel small molecule is a rigorous process that requires a combination of computational and experimental approaches. While specific data for this compound is not available, the methodologies outlined in this guide provide a robust framework for any researcher embarking on the journey of small molecule target deconvolution. By systematically applying these techniques, scientists can confidently identify and characterize the molecular interactions that underpin the biological activity of their compounds, paving the way for successful drug development.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxymethyl-2-acetyl-pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must handle the disposal of 4-Hydroxymethyl-2-acetyl-pyridine with stringent adherence to safety protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this chemical compound, drawing from safety data sheets of structurally similar pyridine derivatives.

Immediate Safety and Hazard Considerations

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator is recommended.[4]

Spill Management Protocol

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation to disperse any vapors.[2]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][5] Do not use combustible materials like paper towels to absorb the chemical.

  • Collect Absorbent Material: Carefully collect the absorbent material and spilled chemical into a labeled, sealable container for hazardous waste.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[3]

Disposal Procedures for Unused or Waste this compound

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Given the hazard profile of similar compounds, this compound should be managed as hazardous chemical waste.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[1][6]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

    • Keep the container closed when not in use.[6]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]

  • Engage a Licensed Waste Disposal Company: The disposal of the container and its contents must be handled by a licensed and approved waste disposal company.[1][3][5] Adhere to all local, regional, and national hazardous waste regulations for transport and final disposal.[3]

  • Do Not Discharge into Drains: Under no circumstances should this chemical be disposed of down the drain or into the environment.[3]

Quantitative Data Summary

Hazard Classification (Anticipated)GHS CategorySource Compounds
Skin IrritationCategory 22-Acetylpyridine, 4-Acetylpyridine, 2-(Hydroxymethyl)pyridine, 4-Hydroxypyridine[1][2][3][4][5]
Serious Eye IrritationCategory 2/2A2-Acetylpyridine, 4-Acetylpyridine, 2-(Hydroxymethyl)pyridine, 4-Hydroxypyridine[1][2][3][4][5]
May Cause Respiratory IrritationCategory 32-(Hydroxymethyl)pyridine, 4-Acetylpyridine, 4-Hydroxypyridine[1][3][4][5]
Harmful if SwallowedCategory 42-(Hydroxymethyl)pyridine, 4-Hydroxypyridine[1][4]
Combustible LiquidCategory 42-Acetylpyridine

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify Waste This compound B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Labeled Hazardous Waste Container B->C Proceed to Containment D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F Ready for Storage G Arrange for Pickup by Licensed Disposal Company F->G H Complete Waste Manifest Documentation G->H

Caption: A logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxymethyl-2-acetyl-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Hydroxymethyl-2-acetyl-pyridine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from SDS for structurally similar compounds, including 2-Acetylpyridine, 4-Acetylpyridine, and 2-(Hydroxymethyl)pyridine. It is imperative to handle this compound with caution and to perform a risk assessment for your specific use case.

Based on related chemical data, this compound is anticipated to cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE) Recommendations

A summary of recommended PPE for handling this compound is provided below.

Protection Type Specific Recommendations Rationale & Citations
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary for splash hazards.Protects against serious eye irritation or injury from splashes.[1][2]
Skin Protection Gloves: Wear appropriate chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[6] Inspect gloves for tears or holes before each use. Body: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, and closed-toe shoes.[2][4] For larger quantities or splash risks, consider additional protection like an apron or coveralls.Prevents skin irritation and absorption.[1][2][3] Contaminated clothing should be removed immediately and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[4][6] If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA approved respirator may be required.[4]Minimizes inhalation of vapors, which may cause respiratory tract irritation.[2][3]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety.

Engineering Controls and Pre-Use Checklist
  • Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is strongly recommended.[4][6]

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • PPE Inspection: Before starting work, inspect all PPE for damage. Replace any compromised items.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in the table above.

  • Aliquotting/Transfer:

    • Avoid raising dust or creating aerosols.

    • If the material is a solid, handle it carefully to minimize dust.

    • If it is a liquid, use appropriate tools (e.g., pipette, syringe) for transfer.

    • Keep containers tightly closed when not in use.[1][2][7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7][8]

    • Clean the work area and any equipment used.

    • Decontaminate or dispose of any contaminated materials as hazardous waste.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]

Spill and Emergency Procedures
  • Minor Spills:

    • Ensure adequate ventilation.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[4][9]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan
  • Dispose of waste materials in accordance with all applicable local, regional, and national regulations.[1]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Do not allow the product to enter drains or waterways.

Chemical Handling Workflow

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase a Risk Assessment b Gather & Inspect PPE a->b c Verify Engineering Controls (Fume Hood, Eyewash) b->c d Don PPE c->d Proceed to Handling e Careful Transfer/Use of Chemical d->e f Keep Container Closed e->f spill Spill or Exposure? e->spill g Doff PPE f->g Complete Experiment h Wash Hands Thoroughly g->h i Clean Work Area h->i j Segregate Waste i->j Generate Waste k Label Hazardous Waste j->k l Store for Pickup k->l m Follow Emergency Procedures spill->m

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxymethyl-2-acetyl-pyridine
Reactant of Route 2
Reactant of Route 2
4-Hydroxymethyl-2-acetyl-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.